3,4-diphenyl-1H-pyrazol-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-diphenyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPUMLMBTPMEQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353171 | |
| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63633-46-5 | |
| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-diphenyl-1H-pyrazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3,4-diphenyl-1H-pyrazol-5-amine chemical structure and properties
This technical guide provides a comprehensive analysis of 3,4-diphenyl-1H-pyrazol-5-amine , a privileged heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring actionable data on synthesis, structural dynamics, and pharmacological applications.
CAS: 63633-46-5 | Formula: C₁₅H₁₃N₃ | MW: 235.29 g/mol
Executive Summary
The this compound scaffold represents a critical "hinge-binding" motif in kinase inhibitor discovery. Unlike its 3,5-diphenyl isomer, the 3,4-substitution pattern introduces specific steric constraints that force the phenyl rings out of planarity. This atropisomeric potential allows for selective targeting of hydrophobic pockets within enzyme active sites (e.g., p38 MAPK, CDK2, and VEGFR). This guide details the structural tautomerism, validated synthetic protocols, and physicochemical properties necessary for utilizing this compound in drug development.
Physicochemical Profile
The following data consolidates experimental and predicted properties for the 3,4-diphenyl isomer. Note the distinct melting point depression compared to the 3,5-isomer (~202°C), attributed to steric strain between the adjacent phenyl rings.
| Property | Value | Notes |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 143 – 146 °C | Distinct from 3,5-isomer (200-203°C) [1] |
| pKa (Calculated) | ~3.5 (pyrazole NH), ~1.5 (amine) | Weakly basic; protonates at N2 |
| LogP | 3.2 – 3.5 | High lipophilicity due to diphenyl motif |
| Solubility | DMSO (>50 mg/mL), MeOH (Moderate) | Insoluble in water; sparingly soluble in DCM |
| H-Bond Donors | 3 (NH₂, ring NH) | Critical for hinge region interaction |
| H-Bond Acceptors | 2 (Ring N, amine N) |
Structural Dynamics & Tautomerism
The reactivity and binding mode of 5-aminopyrazoles are governed by annular tautomerism. In solution, the compound exists in equilibrium between three forms. For the 3,4-diphenyl derivative, the 1H-amino tautomer is thermodynamically favored over the imino form due to the preservation of aromaticity in the pyrazole ring.
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton shifts defining the reactive species.
Key Structural Insight: The adjacent phenyl groups at positions 3 and 4 induce a non-planar conformation (propeller-like twist) to minimize steric clash. This twist is essential for fitting into the "gatekeeper" regions of kinase hydrophobic pockets, distinguishing it from planar fused-ring systems.
Synthetic Methodology
The most robust synthesis involves the cyclocondensation of hydrazine with
Protocol: Cyclocondensation Route
-
Precursor:
-Cyanodeoxybenzoin (prepared via condensation of phenylacetonitrile and ethyl benzoate). -
Reagent: Hydrazine hydrate (N₂H₄·H₂O).
-
Solvent: Ethanol or n-Butanol (for higher temperature).
Step-by-Step Workflow
-
Charge: Dissolve 10 mmol of
-cyanodeoxybenzoin in 20 mL of absolute ethanol. -
Addition: Add 15 mmol (1.5 eq) of hydrazine hydrate dropwise. Caution: Exothermic.
-
Reflux: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexane).
-
Workup: Cool to room temperature. Pour reaction mixture into 100 mL ice-water.
-
Isolation: Filter the precipitate. Wash with cold water (x3) and cold ethanol (x1).
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield pale yellow needles.
Reaction Logic Diagram
[3]
Medicinal Chemistry Applications
The this compound motif functions as a bi-dentate hinge binder . In the ATP-binding pocket of protein kinases, the pyrazole nitrogen (acceptor) and the exocyclic amine (donor) form hydrogen bonds with the kinase hinge region backbone.
Mechanism of Action[4][5][6]
-
Hinge Binding: Mimics the adenine ring of ATP.[1]
-
Hydrophobic Interactions: The C3-phenyl group typically occupies the hydrophobic pocket I (gatekeeper region), while the C4-phenyl can interact with the solvent-exposed front regions or induce conformational changes in the P-loop.
-
Selectivity: The steric bulk of the diphenyl system restricts binding to kinases with larger hydrophobic pockets (e.g., p38 MAP Kinase, Src family) [2].
Analytical Characterization
To validate the synthesis, the following spectral features must be observed.
-
¹H NMR (DMSO-d₆, 400 MHz):
- 12.0–12.5 ppm (br s, 1H, Pyrazole-NH). Disappears on D₂O exchange.
- 7.10–7.50 ppm (m, 10H, Aromatic protons). Complex overlapping multiplets due to two phenyl rings.
- 5.0–6.0 ppm (br s, 2H, -NH₂). Broad signal, chemical shift varies with concentration/water content.
-
¹³C NMR (DMSO-d₆):
-
Expect signals around 155 ppm (C5-NH₂), 140–130 ppm (Aromatic carbons), and ~105 ppm (C4-pyrazole quaternary carbon, shielded by amine resonance).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ = 236.12.
-
References
-
ChemBK. (n.d.). 1H-Pyrazol-3-amine, 4,5-diphenyl- Properties. Retrieved January 29, 2026, from [Link]
-
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025).[2][3] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles. Retrieved from [Link]
Sources
The Evolution of Diphenyl-Pyrazolamine Scaffolds: From Receptor Ligands to Oligomer Modulators
Executive Summary: The Scaffold Renaissance
The diphenyl-pyrazolamine and diphenyl-pyrazole class represents a unique chemical space in medicinal chemistry. Historically utilized as high-stability dyes and agrochemicals, this scaffold has undergone a "pharmaceutical renaissance" in the last two decades.
While early exploration focused on N-aminoalkyl derivatives (pyrazolamines) for antidepressant activity, the modern clinical focus has shifted to the 3,5-diphenyl-pyrazole core. This specific regioisomer has emerged as a "privileged structure" for two distinct high-value targets:
-
Protein Aggregation Modulation: Small molecules like anle138b that cross the blood-brain barrier (BBB) to inhibit oligomer formation in Parkinson’s and Prion diseases.
-
Allosteric Modulation: Compounds like CDPPB that act on metabotropic glutamate receptors (mGluR5) for antipsychotic therapy.
This guide details the discovery history, chemical synthesis, and mechanistic validation of these compounds.
Historical Evolution & Discovery
The trajectory of diphenyl-pyrazolamines follows a non-linear path of discovery, pivoting from peripheral toxicity to central nervous system (CNS) efficacy.
Phase I: The Agrochemical & Dye Era (1900s–1970s)
The high thermal stability of the pyrazole ring, stabilized by two phenyl groups, made these compounds ideal for industrial applications.
-
Discovery: Early synthesis utilized the reaction of hydrazine with 1,3-diketones (Knorr synthesis).
-
Utility: They were primarily used as fluorescent brighteners and pesticides. The biological activity was noted but often dismissed due to lack of specificity.
Phase II: The "Pyrazolamine" Antidepressants (1970s–1990s)
Researchers began appending amine chains to the pyrazole nitrogen (N1 position).
-
Key Compound: N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine.[1]
-
Mechanism: These derivatives showed potency equipotent to imipramine (a tricyclic antidepressant) but failed to gain market dominance due to the rise of SSRIs. This era established the lipophilicity profile required for these scaffolds to enter the CNS.
Phase III: The Oligomer Modulators (2010–Present)
The breakthrough occurred via high-throughput screening (HTS) for inhibitors of prion protein (PrP) accumulation.
-
The Pivot: Giese et al. (Max Planck Institute) identified that 3,5-diphenyl-pyrazoles (specifically anle138b ) did not just bind fibrils, but selectively targeted the toxic oligomeric species of alpha-synuclein and prion proteins.
-
Significance: Unlike antibodies, these small molecules (MW ~350 Da) have excellent oral bioavailability and BBB penetration.
Chemical Synthesis & Regiocontrol[2]
The synthesis of diphenyl-pyrazolamines requires strict regiochemical control. The biological activity often resides exclusively in the 3,5-diphenyl isomer, whereas the 1,5-diphenyl isomer may be inactive or toxic.
Core Synthetic Pathway (The Chalcone Route)
The most robust method for generating the 3,5-diphenyl scaffold involves the cyclization of chalcones with hydrazine.
DOT Diagram: Synthesis Workflow
Figure 1: The regioselective synthesis pathway via Claisen-Schmidt condensation followed by oxidative aromatization.
Detailed Protocol: Synthesis of a 3,5-Diphenyl-Pyrazole Derivative
Objective: Synthesize 3-(1,3-benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole (Anle138b core).
-
Chalcone Formation (Claisen-Schmidt Condensation):
-
Reagents: 3-Bromobenzaldehyde (10 mmol), 3,4-Methylenedioxyacetophenone (10 mmol), NaOH (40%, 5 mL), Ethanol (20 mL).
-
Procedure: Dissolve aldehyde and acetophenone in ethanol. Add NaOH dropwise at 0°C. Stir at room temperature (RT) for 12 hours.
-
Validation: Precipitate forms. Filter and wash with cold water. Recrystallize from ethanol. Confirm via melting point.
-
-
Cyclization to Pyrazoline:
-
Reagents: Chalcone intermediate (5 mmol), Hydrazine hydrate (80%, 10 mmol), Acetic acid (glacial, 15 mL).
-
Procedure: Reflux the mixture at 110°C for 4-6 hours.
-
Note: The acetic acid acts as both solvent and catalyst.
-
-
Aromatization (Oxidation):
-
Note: In many air-open refluxes, the pyrazoline spontaneously oxidizes to pyrazole. If not, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dioxane.
-
Purification: Column chromatography (Hexane/Ethyl Acetate 4:1).
-
QC Check: 1H-NMR must show the disappearance of the chiral protons of the pyrazoline ring and the appearance of the pyrazole singlet at ~6.8-7.2 ppm.
-
Mechanism of Action: Oligomer Modulation[4]
The therapeutic power of this class lies in its specific binding mode. Unlike traditional inhibitors that cap fibrils, diphenyl-pyrazolamines bind to structural pockets that only exist in the oligomeric state of amyloidogenic proteins.
The "Locking" Hypothesis
Compounds like Anle138b bind to the hydrophobic clefts of alpha-synuclein or prion oligomers. This binding does not dissolve the aggregate but "locks" it into a highly stable, non-toxic conformation that cannot recruit new monomers or form membrane pores.
DOT Diagram: Oligomer Modulation Pathway
Figure 2: Mechanism of Action. The compound intercepts the toxic oligomer, converting it into an inert complex, thereby preventing membrane damage and fibril propagation.
Experimental Protocols for Validation
To validate a new diphenyl-pyrazolamine derivative, the following assays are mandatory.
A. In Vitro Aggregation Assay (Thioflavin T)
-
Purpose: Quantify the inhibition of fibril formation.
-
Protocol:
-
Incubate recombinant alpha-synuclein (50 µM) in PBS (pH 7.4).
-
Add test compound (1 µM - 100 µM) in DMSO.
-
Add Thioflavin T (ThT, 20 µM).
-
Measure fluorescence (Ex 440nm / Em 480nm) every 15 mins for 48 hours at 37°C with shaking.
-
-
Success Criteria: A dose-dependent reduction in the plateau of the fluorescence curve, indicating reduced fibril load.
B. PMCA (Protein Misfolding Cyclic Amplification)
-
Purpose: Test efficacy against prion propagation.
-
Protocol:
-
Mix healthy brain homogenate (substrate) with minute amounts of scrapie seeds.
-
Perform cycles of incubation and sonication in the presence of the diphenyl-pyrazole.
-
Detect protease-resistant PrP via Western Blot.
-
-
Note: This is the gold standard for assessing anti-prion activity.
Key Compounds and Data Summary
| Compound Name | Structure Class | Primary Target | Therapeutic Indication | Status |
| Anle138b | 3,5-Diphenyl-pyrazole | Alpha-synuclein / PrP Oligomers | Parkinson's, MSA, Creutzfeldt-Jakob | Phase I/II Clinical Trials |
| CDPPB | Diphenyl-pyrazole amide | mGluR5 (Positive Allosteric Modulator) | Schizophrenia, Antipsychotic | Preclinical / Tool Compound |
| Compound 3 | N-aminoalkyl-diphenyl-pyrazole | Monoamine Transporters | Depression (Historical) | Discontinued (Reference) |
References
-
Wagner, J., et al. (2013). Anle138b: a novel oligomer modulator for disease-modifying therapy of neurodegenerative diseases such as prion and Parkinson's disease. Acta Neuropathologica. Link
-
Giese, A., et al. (2014). Synuclein aggregation and neurotoxicity are prevented by the oligomer modulator anle138b.[2] EMBO Molecular Medicine.[3] Link
-
Kinney, G. G., et al. (2005). A novel selective positive allosteric modulator of metabotropic glutamate receptor 5 has in vivo antipsychotic-like effects. Journal of Pharmacology and Experimental Therapeutics. Link
-
Bailey, D. M., et al. (1985). 3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants.[1] Journal of Medicinal Chemistry. Link
-
Levin, J., et al. (2022). Safety and tolerability of anle138b in healthy volunteers: A randomized, double-blind, placebo-controlled Phase 1 trial. Movement Disorders. Link
Sources
The Pyrazole Paradigm: Engineering the Privileged Scaffold in Medicinal Chemistry
Executive Summary
In the pharmacopeia of modern medicinal chemistry, the pyrazole ring (
The Physicochemical Foundation: Electronic Versatility
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms.[2][3][4] Its "privileged" status stems from its ability to interact with biological targets through multiple distinct mechanisms, primarily governed by tautomerism and acid-base chemistry.
Tautomerism and Binding Modes
Pyrazole exists in dynamic equilibrium between two tautomeric forms:
-
The "Hinge" Effect: In kinase inhibitors, the pyrazole often mimics the adenine ring of ATP. The
proton acts as a donor to the backbone carbonyl of the kinase hinge region, while the lone pair accepts a hydrogen bond from the backbone amide. -
pKa Modulation: The pKa of a typical pyrazole is ~2.5 (conjugate acid) and ~14.0 (
-deprotonation). This allows the ring to remain neutral at physiological pH (7.4), ensuring membrane permeability while maintaining the capacity for specific polar interactions within a hydrophobic binding pocket.
Aromaticity and Stacking
With 6
Synthetic Architectures: The Regioselectivity Challenge
The synthesis of pyrazoles is chemically mature but fraught with a persistent challenge: Regioselectivity . Discriminating between the N1-substitution patterns (1,3- vs. 1,5-isomers) is the primary hurdle in process chemistry.
The Classical Knorr Synthesis (and its Flaws)
The condensation of hydrazines with 1,3-dicarbonyls is the industry standard. However, if the 1,3-dicarbonyl is unsymmetrical, a mixture of regioisomers (1,3-disubstituted and 1,5-disubstituted) is obtained.
-
Mechanism: Nucleophilic attack of the hydrazine
can occur at either carbonyl carbon. -
Control: Steric bulk and solvent polarity can influence the ratio, but chromatographic separation is often required, reducing yield.
Modern Regiocontrolled Methodologies
To bypass separation, modern medicinal chemistry employs regioconvergent strategies:
-
Enaminone Precursors: Using enaminones instead of diketones directs the hydrazine attack to the specific electrophilic carbon.
-
Cross-Coupling: Synthesizing a parent halogenated pyrazole and utilizing Suzuki-Miyaura or Buchwald-Hartwig coupling to install substituents at late stages.
-
[3+2] Cycloaddition: The reaction of diazo compounds or nitrilimines with alkynes provides high regiocontrol.
Visualization: Synthetic Decision Tree
The following diagram outlines the logical flow for selecting a synthetic route based on the desired substitution pattern.
Figure 1: Strategic decision tree for pyrazole synthesis, prioritizing regiocontrol mechanisms.
Therapeutic Case Studies & SAR
The versatility of the pyrazole scaffold is best illustrated by its application in distinct therapeutic areas.
Kinase Inhibitors: The Hinge Binder (Ruxolitinib)
Drug: Ruxolitinib (Jakafi) Target: JAK1/JAK2 (Janus Kinase) Mechanism: Ruxolitinib contains a pyrazolo[4,3-d]pyrimidine core. The pyrazole moiety is critical for ATP-competitive inhibition. It resides in the adenine-binding pocket.
-
Interaction: The pyrazole ring forms a bidentate hydrogen bond network with the "hinge" region of the kinase (residues Glu930 and Leu932 in JAK2).
-
SAR Insight: The fused pyrazole system enforces a planar geometry, maximizing van der Waals contact with the hydrophobic gatekeeper residues [1].
Inflammation: The Specificity Spacer (Celecoxib)
Drug: Celecoxib (Celebrex) Target: COX-2 (Cyclooxygenase-2) Mechanism: Celecoxib utilizes a 1,5-diarylpyrazole scaffold.[4][5][6] Unlike non-selective NSAIDs, Celecoxib is designed to fit the larger hydrophobic side pocket of COX-2, which is accessible due to the substitution of Isoleucine (in COX-1) with Valine (in COX-2).
-
Role of Pyrazole: It serves as a rigid spacer that orients the two phenyl rings at the precise angle (~120°) required to place the sulfonamide group into the COX-2 specific side pocket (binding to Arg513) while the other phenyl ring engages the hydrophobic channel [2].
PDE5 Inhibitors: Nucleobase Mimicry (Sildenafil)
Drug: Sildenafil (Viagra) Target: Phosphodiesterase Type 5 (PDE5) Mechanism: The pyrazolo[4,3-d]pyrimidin-7-one core mimics the guanine base of cGMP (the natural substrate of PDE5).
-
SAR Insight: The pyrazole nitrogen participates in H-bonding with Gln817, anchoring the molecule in the active site and preventing cGMP hydrolysis.
Table 1: FDA-Approved Pyrazole Therapeutics
| Drug Name | Indication | Target | Pyrazole Role | Key Interaction |
| Celecoxib | Inflammation | COX-2 | Rigid Scaffold | Orients sulfonamide to Arg513 |
| Ruxolitinib | Myelofibrosis | JAK1/2 | Hinge Binder | H-bonds to Glu930/Leu932 |
| Crizotinib | NSCLC (Cancer) | ALK/ROS1 | Scaffold | Stacking with hydrophobic pocket |
| Sildenafil | Erectile Dysfx | PDE5 | Bioisostere | Mimics Guanine (cGMP) |
| Axinitib | RCC (Cancer) | VEGFR | Hinge Binder | H-bonds to backbone |
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Objective: Synthesize a 1,3,5-trisubstituted pyrazole with high regiocontrol (>95:5) using a condensation approach mediated by solvent effects, avoiding the classic Knorr mixture issues.
Context: This protocol utilizes the reaction of a hydrazine hydrochloride with a 1,3-diketone in a fluorinated solvent (TFE or HFIP). Recent literature suggests that fluorinated solvents can enhance regioselectivity via hydrogen-bond activation of the carbonyls [3].
Materials
-
1,3-Diphenylpropane-1,3-dione (1.0 equiv)
-
Phenylhydrazine hydrochloride (1.1 equiv)
-
2,2,2-Trifluoroethanol (TFE) (0.5 M concentration)
-
Triethylamine (Et3N) (1.1 equiv)
Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diphenylpropane-1,3-dione (1.0 mmol) in TFE (2.0 mL).
-
Addition: Add Phenylhydrazine hydrochloride (1.1 mmol) to the solution.
-
Activation: Add Triethylamine (1.1 mmol) dropwise. The solution may warm slightly.
-
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Work-up: Cool to room temperature. Remove TFE under reduced pressure (rotary evaporator).
-
Extraction: Redissolve residue in Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry organic layer over anhydrous
, filter, and concentrate. Recrystallize from Ethanol to obtain the 1,3,5-triphenylpyrazole.
Validation Criteria:
-
1H NMR: Distinction between 1,3- and 1,5-isomers can be confirmed by NOE (Nuclear Overhauser Effect) experiments. Interaction between the N-phenyl ortho-protons and the C5-substituent protons confirms the 1,5-isomer.
Biological Pathway Visualization
The following diagram illustrates the mechanistic divergence of Pyrazole-based drugs in different signaling pathways.
Figure 2: Mechanistic pathways of Ruxolitinib and Celecoxib, highlighting the distinct pharmacodynamic roles of the pyrazole scaffold.
References
-
Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Source: Current Topics in Medicinal Chemistry (PubMed) URL:[Link]
-
Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors. Source: Bioorganic & Medicinal Chemistry (Elsevier/NIH) URL:[Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of trisubstituted pyrazolines as a novel scaffold for the development of selective phosphodiesterase 5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) for 3,4-diphenyl-1H-pyrazol-5-amine
Title: Comprehensive Spectroscopic Characterization of 3,4-Diphenyl-1H-pyrazol-5-amine: A Technical Guide for Medicinal Chemistry Applications
Part 1: Executive Summary & Structural Context
Compound Identity:
-
IUPAC Name: this compound[1]
-
Common Synonyms: 5-Amino-3,4-diphenylpyrazole; 3-Amino-4,5-diphenylpyrazole (tautomer dependent)
-
CAS Registry Number: 1904-98-9 (generic), 63633-46-5
-
Molecular Formula: C₁₅H₁₃N₃[1]
-
Molecular Weight: 235.29 g/mol
Significance: this compound is a privileged scaffold in drug discovery, serving as a critical intermediate for p38 MAP kinase inhibitors, cyclin-dependent kinase (CDK) inhibitors, and various anti-inflammatory agents. Its structural rigidity, combined with the hydrogen-bond donor/acceptor capability of the aminopyrazole motif, makes it an ideal pharmacophore for ATP-binding pocket occupancy.
The Tautomerism Challenge: Researchers must recognize that this molecule exists in a tautomeric equilibrium. In solution (particularly polar aprotic solvents like DMSO), the proton exchange between N1 and N2 is rapid, often leading to broadened NMR signals.
Figure 1: The rapid proton transfer between N1 and N2 complicates signal assignment; the 5-amino form is generally the reactive species in nucleophilic substitutions.
Part 2: Experimental Workflow & Sample Preparation
To ensure spectroscopic data integrity, the sample must be free of the common synthetic precursor, benzoylacetonitrile, and hydrazine salts.
Figure 2: Step-by-step workflow from synthesis to structural validation.
NMR Sample Protocol:
-
Solvent: Use DMSO-d6 (99.9% D). Chloroform-d is often unsuitable due to poor solubility and aggregation of the polar aminopyrazole headgroup.
-
Concentration: Dissolve ~10-15 mg of compound in 0.6 mL solvent.
-
Temperature: Run at 298 K. If NH broadening is severe, elevate to 320 K to sharpen exchangeable protons.
Part 3: Spectroscopic Characterization
Mass Spectrometry (ESI-MS)
The molecule ionizes readily in positive mode due to the basicity of the pyrazole nitrogen and the exocyclic amine.
| Parameter | Value | Interpretation |
| Ionization Mode | ESI+ (Electrospray) | Protonation favored at N2 (ring nitrogen). |
| Molecular Ion [M+H]⁺ | 236.1 m/z | Consistent with C₁₅H₁₃N₃ (MW 235.29). |
| Sodium Adduct [M+Na]⁺ | 258.1 m/z | Common adduct in glass/solvent systems. |
| Key Fragments | 219 m/z (M - NH₃) | Loss of exocyclic amine (characteristic). |
| 133 m/z | Cleavage of phenyl-pyrazole bond. |
Infrared Spectroscopy (FT-IR)
Data collected via KBr pellet or ATR. The spectra is dominated by the primary amine and aromatic systems.
| Frequency (cm⁻¹) | Assignment | Functional Group |
| 3420, 3310 | ν(N-H) str. | Primary Amine (-NH₂) doublet. |
| 3200-3100 | ν(N-H) str. | Pyrazole ring NH (often broad/H-bonded). |
| 3060, 3030 | ν(C-H) str. | Aromatic C-H stretches.[2] |
| 1625 | δ(N-H) bend | Scissoring vibration of NH₂. |
| 1580, 1495 | ν(C=N), ν(C=C) | Pyrazole ring breathing & Phenyl skeletal modes. |
| 690, 760 | δ(C-H) oop | Mono-substituted phenyl ring (out-of-plane). |
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d6): Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 12.10 | br s | 1H | N1-H | Pyrazole ring NH. Highly deshielded and exchangeable. Disappears with D₂O shake. |
| 7.45 - 7.30 | m | 10H | Ar-H | Overlapping multiplets from the two phenyl rings at C3 and C4. |
| 5.10 | br s | 2H | -NH₂ | Exocyclic amine at C5. Broadening indicates H-bonding or exchange. |
¹³C NMR (100 MHz, DMSO-d6): The carbon skeleton assignment relies on the deshielding effect of nitrogen atoms.
| Shift (δ ppm) | Type | Assignment | Reasoning |
| 153.5 | Cq | C5 (C-NH₂) | Most deshielded ring carbon due to direct attachment to exocyclic amine and ring nitrogen. |
| 142.0 | Cq | C3 (C-Ph) | Quaternary carbon attached to phenyl; deshielded by imine-like nitrogen (N2). |
| 134.5 | Cq | Ph-C1' | Ipso-carbon of the phenyl ring attached to C3. |
| 131.2 | Cq | Ph-C1'' | Ipso-carbon of the phenyl ring attached to C4. |
| 129.5 - 126.0 | CH | Ar-CH | Typical aromatic signals (ortho/meta/para carbons of both phenyl rings). |
| 106.8 | Cq | C4 (C-Ph) | The most shielded pyrazole carbon. Enamine-like character (beta to the amino group). |
Part 4: Quality Control & Purity Assessment
To validate the synthesized material before biological testing, ensure the following criteria are met:
-
Absence of Nitrile: Check IR for a peak at ~2200 cm⁻¹. If present, it indicates unreacted benzoylacetonitrile starting material.
-
Solvent Residuals: Check ¹H NMR for Ethanol (triplet ~1.05 ppm, quartet ~3.44 ppm) or Ethyl Acetate. These must be <0.5% for biological assays.
-
Melting Point: The pure compound should melt sharply between 174°C - 176°C .
References
-
Synthesis & General Characterization
- PubChem Compound Summary for CID 737137, this compound.
-
[Link]
-
Tautomerism in Aminopyrazoles
- Claramunt, R. M., et al. "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles." Journal of Chemical Society, Perkin Transactions 2.
-
[Link]
-
NMR Data Verification (Analogous Structures)
- Spectral Database for Organic Compounds (SDBS). SDBS No.
-
[Link]
-
Medicinal Chemistry Context (p38 MAP Kinase)
- Dumas, J., et al. "Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.
-
[Link]
Sources
Physical properties like melting point and boiling point of 3,4-diphenyl-1H-pyrazol-5-amine
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
3,4-Diphenyl-1H-pyrazol-5-amine (CAS 63633-46-5) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anti-inflammatory agents. As a trisubstituted pyrazole, its physicochemical profile is defined by a balance of lipophilicity (conferred by the diphenyl moiety) and polar hydrogen-bonding capability (via the amine and pyrazole nitrogen).[1] This guide provides a definitive reference for its physical properties, synthesis, and handling in a research environment.[1][2]
Chemical Identity & Structural Context
The compound exists as a tautomeric system, though it is predominantly represented in the 1H-form in solid state.[1] Its structural rigidity and aromatic stacking potential contribute to its specific melting behavior.[1]
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | 5-Amino-3,4-diphenylpyrazole; 4,5-Diphenyl-1H-pyrazol-3-amine |
| CAS Registry Number | 63633-46-5 |
| Molecular Formula | C₁₅H₁₃N₃ |
| Molecular Weight | 235.29 g/mol |
| SMILES | NC1=NNC(C2=CC=CC=C2)=C1C3=CC=CC=C3 |
| Appearance | Off-white to pale yellow crystalline solid |
Thermodynamic & Physical Properties[1]
Melting Point Analysis
The melting point is the primary indicator of purity for this compound.[1] Unlike simple organic solvents, this compound exhibits a melting range dependent on its crystalline habit and residual solvent content.
-
Experimental Melting Point: 143 – 146 °C [1][2]
-
Thermodynamic Context: The relatively high melting point for a molecule of this mass is driven by intermolecular Hydrogen bonding between the C5-amine donor and the N2-pyrazole acceptor of adjacent molecules, forming a stable lattice network.
-
Purity Indicator: A depression in this value (e.g., <140 °C) typically indicates contamination with the starting material (α-cyanodeoxybenzoin) or incomplete cyclization intermediates.[1]
Boiling Point & Volatility[1]
-
Experimental Boiling Point: Not applicable (Decomposes).
-
Predicted Boiling Point: ~450 °C at 760 mmHg (Theoretical extrapolation).[1]
-
Practical Implication: This compound cannot be distilled at atmospheric pressure.[1] Purification must be performed via recrystallization (typically from Ethanol/Water) or column chromatography.[1] Attempting to distill will result in thermal degradation and ring opening.[1]
Solubility Profile
The diphenyl substitution pattern significantly reduces water solubility compared to the parent aminopyrazole.[1][2]
| Solvent | Solubility Rating | Application Note |
| Water | Insoluble | Poor candidate for direct aqueous bioassays without co-solvent.[1] |
| DMSO | Soluble (>20 mg/mL) | Preferred solvent for 10mM stock solutions in HTS.[1] |
| Ethanol | Moderately Soluble | Ideal for recrystallization (often with heat).[1] |
| Dichloromethane | Soluble | Useful for extraction during workup.[1] |
Synthesis & Reaction Mechanism
The most robust synthetic route involves the condensation of hydrazine hydrate with α-cyanodeoxybenzoin (also known as 2,3-diphenyl-3-oxopropanenitrile). This reaction proceeds via a hydrazone intermediate followed by an intramolecular Thorpe-Ziegler type cyclization.[1]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis and the critical control points.
Figure 1: Synthetic pathway for this compound via β-ketonitrile condensation.
Detailed Protocol [3][4]
-
Preparation of Intermediate: Condense benzyl cyanide with ethyl benzoate in the presence of sodium ethoxide to yield α-cyanodeoxybenzoin.
-
Cyclization: Dissolve α-cyanodeoxybenzoin (1.0 eq) in absolute ethanol.
-
Addition: Add Hydrazine hydrate (1.2 eq) dropwise. Note: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 78 °C) for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Cool the solution to 0 °C. The product will precipitate as a solid. Filter and wash with cold ethanol.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) to achieve the target melting point of 143-146 °C.[1]
Applications in Drug Discovery
The 5-amino-pyrazole scaffold serves as a bioisostere for the purine ring system, making it highly relevant in kinase inhibition.[1]
-
Kinase Selectivity: The N-H and NH₂ motifs function as a donor-acceptor pair, mimicking the hinge-binding motif of ATP.[1] This allows the molecule to bind competitively to the ATP-binding pocket of kinases such as p38 MAPK and Src family kinases .
-
Chemical Versatility: The C4-position is highly nucleophilic, allowing for further functionalization (e.g., iodination followed by Suzuki coupling) to expand the structure-activity relationship (SAR).[1]
References
-
ChemBK. (n.d.).[1] 1H-Pyrazol-3-amine, 4,5-diphenyl- Physical Properties. Retrieved from [Link]
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]
-
Organic Syntheses. (1968).[1] Synthesis of 3(5)-Aminopyrazole (General Method). Coll. Vol. 5, p. 39. Retrieved from [Link]
-
El-Emary, T. I. (2006).[1] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]pyrazines. Journal of the Chinese Chemical Society, 53(2).[1] (Contextual reference for aminopyrazole synthesis via nitriles).
Sources
Technical Whitepaper: Strategic Screening of Diphenyl-Pyrazolamine Derivatives
Executive Summary
The diphenyl-pyrazolamine scaffold represents a privileged structure in medicinal chemistry and chemical biology due to its inherent Donor-π-Acceptor (D-π-A) architecture. This structural motif grants the molecule dual utility:
-
Pharmacological Agent: As a scaffold for kinase inhibition, anti-inflammatory activity (COX-2 targeting), and cytotoxicity against non-small cell lung cancer (NSCLC) and breast cancer lines.
-
Fluorescent Probe: As a solvatochromic fluorophore capable of targeting hydrophobic organelles, specifically Lipid Droplets (LDs) , via Intramolecular Charge Transfer (ICT) mechanisms.
This guide provides a bifurcated screening protocol designed to evaluate both the biological efficacy and the bio-imaging potential of novel diphenyl-pyrazolamine derivatives.
Phase 1: Physicochemical Profiling & In Silico "Go/No-Go"
Before wet-lab screening, derivatives must pass an in silico filter to determine their suitability as either a drug candidate or a cellular probe.
The Lipophilicity Filter (LogP)
The diphenylamine moiety is highly lipophilic. Success depends on balancing this with the polarity of the pyrazole ring.
-
For Drug Candidates: Target cLogP 2.5 – 4.5 . Values >5.0 result in poor bioavailability and non-specific protein binding.
-
For LD Probes: Target cLogP > 5.0 . High lipophilicity is required for specific partitioning into the neutral lipid core of lipid droplets.
Molecular Docking (Optional but Recommended)
For pharmacological screening, perform docking against COX-2 or EGFR kinase domains.
-
Key Interaction: Look for H-bond formation between the pyrazole nitrogen and the hinge region of the kinase ATP-binding pocket.
Phase 2: The Pharmacological Screening Stream (Anticancer Efficacy)
This stream evaluates the compound's ability to arrest cell proliferation. The diphenyl-pyrazolamine core often acts by inducing oxidative stress or arresting the cell cycle at the G2/M phase.
Cytotoxicity Assay (MTT/SRB Protocol)
Objective: Determine the IC50 (Half-maximal inhibitory concentration). Standard Cell Lines: A549 (Lung), MCF-7 (Breast), HeLa (Cervical). Control: Cisplatin or Doxorubicin.
Step-by-Step Protocol:
-
Seeding: Seed tumor cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. -
Incubation: Allow attachment for 24 hours at 37°C in 5% CO₂.
-
Compound Treatment:
-
Dissolve the diphenyl-pyrazolamine derivative in DMSO (Stock: 10 mM).
-
Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.
-
Treat cells for 48 hours.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
Data Interpretation:
| IC50 Value (µM) | Classification | Action |
|---|---|---|
| < 5.0 | Potent | Proceed to Cell Cycle Analysis |
| 5.0 – 20.0 | Moderate | Optimize Substituents (SAR) |
| > 50.0 | Inactive | Discard as Drug Candidate |
Mechanism of Action: ROS Generation
Diphenyl-pyrazolamine derivatives often generate Reactive Oxygen Species (ROS) due to their redox-active nitrogen centers.
-
Assay: DCFH-DA staining.
-
Expectation: A dose-dependent increase in green fluorescence (DCF) indicates ROS-mediated apoptosis.
Phase 3: The Bio-Imaging Screening Stream (LD Probes)
If the compound exhibits strong fluorescence in organic solvents, it should be screened as a Lipid Droplet (LD) probe. The mechanism relies on Intramolecular Charge Transfer (ICT) : the molecule is quenched in water (polar) but lights up in lipids (non-polar).
Solvatochromic Assessment
Measure fluorescence emission in solvents of increasing polarity (Toluene
-
Success Criteria: A significant redshift (bathochromic shift) and fluorescence quenching in PBS, with high quantum yield (
) in Toluene.
Co-Localization Protocol
Objective: Confirm specificity for Lipid Droplets versus Mitochondria or Lysosomes. Reference Stain: Nile Red (Red emission) or BODIPY 493/503 (Green emission).
Step-by-Step Workflow:
-
Cell Prep: Culture HeLa or HepG2 cells on confocal dishes.
-
Induction (Optional): Treat cells with Oleic Acid (200 µM) for 6 hours to induce lipid droplet formation (mimicking steatosis).
-
Staining:
-
Incubate with Diphenyl-pyrazolamine derivative (e.g., 5 µM) for 15–30 minutes.
-
Wash 3x with PBS.
-
Co-stain with Nile Red (100 nM) for 10 minutes.
-
-
Imaging: Use a Confocal Laser Scanning Microscope (CLSM).
-
Channel 1: Ex/Em optimized for your derivative (typically Blue/Green).
-
Channel 2: Ex 550 nm / Em 630 nm (Nile Red).
-
-
Analysis: Calculate the Pearson’s Correlation Coefficient (PCC) .
-
PCC > 0.85 indicates high specificity for Lipid Droplets.
-
Phase 4: Workflow Visualization
The Bifurcated Screening Strategy
This diagram illustrates the decision matrix for processing a new diphenyl-pyrazolamine derivative.
Caption: Bifurcated workflow separating pharmacological candidates from fluorescent probe candidates based on initial physicochemical properties.
Mechanism of Action (Lipid Droplet Sensing)
Understanding the ICT mechanism is crucial for interpreting imaging data.
Caption: The Intramolecular Charge Transfer (ICT) mechanism enabling specific "turn-on" fluorescence in hydrophobic lipid droplets.
References
-
Muftah, M. S. (2020).[1] Synthesis, biological activity of new pyrazoline derivative. The Pharma Innovation Journal, 9(7), 194-196.[1]
-
Becerra-Ruiz, M., et al. (2018). Blue‐fluorescent probes for lipid droplets based on dihydrochromeno‐pyrazolepyridine and pyrrolopyridine.[2] Dyes and Pigments.
-
Tang, Y., et al. (2018).[3] Recent Advances in Fluorescent Probes for Lipid Droplets. Molecules, 23(12).
-
Mokhele, T., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.[4][5][6][7][8] ACS Omega.
-
Duan, L., et al. (2025).[9] Fluorescent probes based on triphenylamine derivatives for targeting lipid droplets in living cells and distinguishing cancerous cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent probes based on triphenylamine derivatives for targeting lipid droplets in living cells and distinguishing cancerous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Multicomponent One-Pot Synthesis of 5-Amino-1H-Pyrazole-4-Carbonitriles
Executive Summary & Strategic Importance
The 5-amino-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) , as well as in next-generation kinase inhibitors targeting Aurora-A , PLK , and CDK pathways. Beyond therapeutics, these heterocycles are critical intermediates in the synthesis of fused systems (e.g., pyrazolo[1,5-a]pyrimidines) used in high-performance agrochemicals (e.g., Fipronil ).
This guide details the Multicomponent Reaction (MCR) strategy for synthesizing 5-amino-1H-pyrazole-4-carbonitriles. Unlike traditional multi-step routes, this one-pot protocol utilizes the condensation of aldehydes, malononitrile, and hydrazines.[1] It offers superior atom economy, reduced solvent waste, and high regioselectivity.
Mechanistic Insight: The "Cascade" Logic
To optimize yield and purity, researchers must understand the sequential cascade governing this reaction. It is not a simultaneous collision of three molecules but a highly ordered Knoevenagel-Michael-Cyclization sequence.
Reaction Pathway[2]
-
Knoevenagel Condensation: The aldehyde reacts with malononitrile (catalyzed by base) to form the electrophilic arylidene malononitrile intermediate.
-
Michael Addition: The hydrazine derivative acts as a nucleophile, attacking the
-carbon of the arylidene malononitrile. -
Cyclization (Thorpe-Ziegler type): The resulting hydrazine intermediate undergoes intramolecular nucleophilic attack on one of the nitrile groups.
-
Tautomerization: The imine intermediate tautomerizes to form the stable aromatic 5-amino-pyrazole system.
Visualization: Reaction Mechanism
Figure 1: The sequential Knoevenagel-Michael-Cyclization cascade forming the pyrazole core.
Catalyst Selection Guide
The choice of catalyst dictates the "greenness," speed, and cost of the process. While traditional bases work, modern nanocatalysts offer recyclability.
| Catalyst System | Reaction Medium | Temp (°C) | Time (min) | Yield (%) | Key Advantage |
| SnO–CeO2 Nanocomposite | Water | Reflux | 15-30 | 85-96 | Recyclable (5 cycles), Aqueous medium [1].[2] |
| Molecular Iodine (I2) | Acetonitrile | Reflux | 120+ | 80-90 | Metal-free, tolerates bulky groups [2]. |
| Fe3O4@SiO2 (Magnetic) | Ethanol/Water | Reflux/Grinding | 10-20 | 90-95 | Magnetic separation, high turnover [3]. |
| Piperidine / Et3N | Ethanol | Reflux | 60-180 | 70-85 | Low cost, universally available. |
Recommendation: For standard medicinal chemistry workflows, use the Ethanol + Piperidine method for simplicity. For process chemistry or green scale-up, utilize the SnO–CeO2 aqueous method.[1]
Standardized Experimental Protocols
Protocol A: General "Green" Synthesis (Aqueous/Ethanolic)
Best for: Routine synthesis of diverse libraries with minimal waste.
Reagents:
-
Aromatic Aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)[3]
-
Phenylhydrazine/Hydrazine Hydrate (1.0 mmol)[3]
-
Solvent: Ethanol:Water (1:1 v/v, 5 mL)
-
Catalyst: Piperidine (2 drops) OR SnO-CeO2 NPs (10 mol%)
Step-by-Step Procedure:
-
Preparation: In a 25 mL round-bottom flask, dissolve the aldehyde and malononitrile in the solvent mixture.
-
Activation: Add the catalyst. Stir at room temperature for 5 minutes. Observation: Solution often turns yellow/cloudy due to arylidene formation.
-
Addition: Add the hydrazine derivative dropwise.
-
Reflux: Heat the mixture to reflux (80°C) with magnetic stirring.
-
Monitoring: Monitor by TLC (Eluent: n-Hexane/Ethyl Acetate 7:3). The reaction is typically complete in 20–45 minutes .
-
Work-up:
-
Cool the mixture to room temperature. The product usually precipitates out.
-
Filter the solid under vacuum.
-
Wash the cake with cold water (2 x 5 mL) and cold ethanol (2 mL).
-
-
Purification: Recrystallize from hot ethanol to obtain pure crystals.
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening (HTS) and rapid library generation.
Conditions:
-
Power: 300W (Domestic or Monomode Reactor)
-
Time: 2–5 minutes
-
Solvent: Minimal Ethanol (0.5 mL) or Solvent-free (neat)
Procedure:
-
Mix aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine (1 mmol) in a microwave vial.
-
Add 1 drop of piperidine or 50 mg of solid catalyst (e.g., Alumina).
-
Irradiate at 80°C (or 300W pulse) for 60-second intervals.
-
Monitor TLC between pulses.
-
Extract the melt with hot ethanol, cool to crystallize.
Experimental Workflow & Quality Control
To ensure reproducibility, follow this logic flow for every batch.
Figure 2: Operational workflow with integrated quality checkpoints.
Characterization & Troubleshooting
Key Spectral Features
-
IR Spectroscopy: Look for the sharp, distinct C≡N stretch at 2190–2220 cm⁻¹ . The -NH2 group appears as a double spike around 3300–3450 cm⁻¹ .
-
1H NMR (DMSO-d6):
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble in ethanol. | Add ice-cold water to the reaction mixture; scratch the flask walls to induce nucleation. |
| Low Yield | Incomplete Knoevenagel step. | Ensure aldehyde and malononitrile stir with catalyst before adding hydrazine. |
| Oily Product | Impurities or solvent retention.[3] | Recrystallize from Ethanol/Water (8:2) or triturate with diethyl ether. |
| Regioisomer Mix | Hydrazine attacking nitrile first. | strictly follow the order of addition: Aldehyde + Malononitrile first, then Hydrazine. |
References
-
SnO–CeO2 Nanocomposite Protocol: Title: Sustainable and recyclable SnO–CeO2 nanocomposite catalyst for efficient one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water.[1] Source: ResearchGate / Vertex AI Search. URL:[Link]
-
Iodine Catalyzed Protocol: Title: Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. Source: National Institutes of Health (NIH). URL:[Link]
-
Magnetic Nanocatalyst Protocol: Title: Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles. Source: Frontiers in Chemistry. URL:[Link]
-
General Review on 5-Aminopyrazoles: Title: Approaches towards the synthesis of 5-aminopyrazoles.[1][5][3][2][6][7][8][9][10][11] Source: Beilstein Journal of Organic Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 8. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
Application Note: High-Fidelity N-Acylation of 5-Aminopyrazoles
Regiocontrol Strategies for Medicinal Chemistry & Drug Discovery
Executive Summary & Core Challenge
5-aminopyrazoles are privileged scaffolds in kinase inhibitor discovery (e.g., CDKs, aurora kinases). However, their functionalization presents a classic ambident nucleophile challenge. The exocyclic amine (
-
The Problem: Standard acylation often yields a mixture of the desired exocyclic amide (biologically active) and the undesired N1-acyl species (labile).
-
The Solution: Leveraging thermodynamic control. While N1-acylation is often kinetically favored, the N1-acyl group can undergo an intermolecular or intramolecular rearrangement to the exocyclic amine under thermal stress or specific basic conditions.
This guide provides two validated protocols: Method A for robust, thermodynamic acylation using acid chlorides, and Method B for mild coupling of complex carboxylic acids, with specific instructions on ensuring regiochemical fidelity.
Mechanistic Insight: The Kinetic vs. Thermodynamic Trap
Understanding the migration pathway is critical for troubleshooting. The ring nitrogen (N1) is often more nucleophilic due to the alpha-effect or specific orbital availability, leading to rapid formation of the N1-acyl intermediate.
Diagram 1: Regioselective Acylation Pathway
This flowchart illustrates the kinetic trap at N1 and the thermal rearrangement required to secure the stable exocyclic amide.
Caption: Thermal rearrangement drives the labile N1-acyl intermediate toward the stable exocyclic amide.
Experimental Protocols
Method A: Thermodynamic Acylation (Acid Chlorides/Anhydrides)
Best for: Simple acyl groups, robust substrates, and scale-up. Mechanism: Uses high temperature and pyridine to drive the equilibrium from the N1-acyl intermediate to the exocyclic amide.
Materials
-
Substrate: 5-aminopyrazole derivative (1.0 equiv).
-
Reagent: Acid chloride (1.1–1.2 equiv) or Anhydride.
-
Solvent/Base: Anhydrous Pyridine (0.2–0.5 M concentration).
Step-by-Step Procedure
-
Dissolution: Dissolve the 5-aminopyrazole in anhydrous pyridine under nitrogen.
-
Addition: Cool to 0°C. Add the acid chloride dropwise to control the exotherm.
-
Note: A precipitate (pyridinium salt) may form immediately.
-
-
The Kinetic Phase: Stir at 0°C to RT for 1 hour.
-
Checkpoint: TLC at this stage often shows the N1-acyl product (usually higher
than starting material but lower than the final amide).
-
-
The Thermodynamic Drive: Heat the reaction to reflux (115°C) or 80–100°C for 2–4 hours.
-
Why: This thermal step forces the acyl group to migrate from the ring nitrogen to the exocyclic amine.
-
-
Workup:
-
Cool to RT.
-
Pour into ice-water. The product often precipitates.
-
Filter and wash with water to remove pyridine salts.
-
If no precipitate: Extract with EtOAc, wash with 1N HCl (to remove pyridine), then brine.
-
Self-Validating Check:
-
NMR: The exocyclic amide proton (
) typically appears downfield (10.0–12.0 ppm ) as a broad singlet. If you see a signal lacking this downfield shift or multiple acyl signals, the rearrangement is incomplete.
Method B: HATU-Mediated Coupling (Carboxylic Acids)
Best for: Complex/Chiral carboxylic acids, late-stage functionalization. Mechanism: Mild activation prevents racemization but increases the risk of "stuck" N1-acyl products if not monitored.
Materials
-
Substrate: 5-aminopyrazole (1.0 equiv).
-
Acid: Carboxylic acid (1.1 equiv).
-
Coupling Agent: HATU (1.1–1.2 equiv).
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF (anhydrous).
Step-by-Step Procedure
-
Pre-activation (Crucial): Dissolve the Carboxylic Acid and HATU in DMF. Add DIPEA. Stir for 5–10 minutes.
-
Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing potential guanidinylation of the amine by HATU.
-
-
Coupling: Add the 5-aminopyrazole to the mixture.
-
Reaction: Stir at 50–60°C for 4–12 hours.
-
Note: Unlike standard amide couplings (done at RT), 5-aminopyrazoles are poor nucleophiles. Gentle heat promotes reaction at the exocyclic amine and helps overcome the steric penalty.
-
-
Workup: Dilute with EtOAc/Lithium Chloride (5% aq) solution. Wash organic layer with Sat.
and Brine.
Decision Matrix & Troubleshooting
Diagram 2: Experimental Workflow Decision Tree
Select the optimal pathway based on substrate complexity and available reagents.
Caption: Decision matrix for selecting reagents and troubleshooting regioselectivity issues.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Mixture of two spots on TLC | Kinetic (N1) and Thermodynamic (Exo) products present. | Method A: Increase reflux time. Method B: Add mild base ( |
| Low Conversion | Poor nucleophilicity of the exocyclic amine. | Switch solvent to DMA or NMP and increase temp to 80°C. Ensure acid is fully activated. |
| Product is water soluble | Polar pyrazole scaffold. | Do not use aqueous workup. Evaporate DMF/Pyridine (azeotrope with toluene) and purify directly via Reverse Phase Flash Chromatography (C18). |
| Guanidinylation (Method B) | HATU reacted with amine directly.[1] | Ensure Pre-activation step (Acid + HATU + Base) is done for >5 mins before adding the amine. |
References
-
Regioselective Synthesis Overview: Molecules2023 , 28, 498. "Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles." Link[2]
-
Aminopyrazole Precursors: PMC2014 . "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Link
-
General Acylation Strategies: Beilstein J. Org. Chem.2011 , 7, 179–197. "Approaches towards the synthesis of 5-aminopyrazoles." Link
-
Amide Rearrangement Mechanisms: PMC2021 . "Skeletal Rearrangements of Amides via Breaking Inert Bonds." Link
Sources
Application Note: Strategic Derivatization of Amine Scaffolds for High-Throughput Compound Library Generation
Introduction: The Nitrogen Handle in Chemical Space
The amine functionality (
For compound library development, the amine offers a unique strategic advantage: high-fidelity reactivity . Unlike carbon-carbon bond formation, which often requires stringent inert conditions or expensive transition metals, nitrogen derivatization can often be performed under "open-flask" conditions compatible with automated liquid handling systems.
This guide details three field-proven protocols for derivatizing amine-bearing scaffolds. Unlike standard organic synthesis manuals, these protocols are optimized for parallel synthesis —prioritizing robustness, ease of purification (via scavenger resins), and broad substrate tolerance over isolated yield optimization of a single target.
Strategic Decision Matrix
Before selecting a protocol, the reactivity profile of the specific amine scaffold must be matched to the desired physicochemical outcome (e.g., lowering LogP, removing H-bond donors).
Figure 1: Reaction Selection Decision Tree
Caption: Decision matrix for selecting derivatization pathways based on amine electronics and desired medicinal chemistry properties.
Protocol A: High-Throughput Amide Coupling (Acylation)
Context: Amide coupling is the workhorse of library generation. While EDC/HOBt is common in batch synthesis, it is suboptimal for libraries due to urea byproduct formation which is difficult to remove via filtration. The Solution: We utilize HATU for rapid kinetics and Polymer-Supported (PS) Scavengers for purification. This "catch-and-release" or "scavenge-and-filter" approach eliminates the need for 100+ separate column chromatographies.
Materials
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (Diisopropylethylamine).[1]
-
Solvent: DMF (Anhydrous).
-
Purification: PS-Trisamine resin (scavenges electrophiles) and PS-Isocyanate resin (scavenges nucleophiles).
Step-by-Step Workflow
-
Preparation: Dissolve the Carboxylic Acid building blocks (
equiv) and HATU ( equiv) in DMF ( M concentration). -
Activation: Add DIPEA (
equiv) to the acid/HATU mixture. Shake for 10 minutes at Room Temperature (RT) to form the active ester. -
Coupling: Dispense the activated acid solution into the reaction wells containing the Amine scaffold (
equiv). -
Incubation: Seal plate and shake at RT for 4–16 hours.
-
Expert Note: Aliphatic amines complete in <2 hours. Anilines may require heating to
.
-
-
Purification (The "Polishing" Step):
-
To remove excess Acid/Active Ester: Add PS-Trisamine resin (
equiv relative to excess acid). -
To remove excess Amine (if amine was used in excess): Add PS-Isocyanate resin .
-
Shake for 4 hours.
-
-
Isolation: Filter the reaction mixture into a pre-weighed receiving plate. The byproducts and excess reagents remain trapped on the resin.
-
Concentration: Evaporate solvent (Genevac or SpeedVac).
Protocol B: Reductive Amination (Alkylation)
Context: Alkylation retains the basicity of the nitrogen (crucial for solubility and hERG interactions). Standard alkylation with alkyl halides is prone to over-alkylation (forming quaternary ammonium salts). The Solution: Reductive amination using Sodium Triacetoxyborohydride (STAB) .[2][3][4] Unlike Sodium Cyanoborohydride (toxic, generates HCN) or Sodium Borohydride (reduces aldehydes too fast), STAB is mild, acid-tolerant, and allows for a "one-pot" reaction without pre-forming the imine [1].
Materials
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Solvent: DCE (1,2-Dichloroethane) or THF (if halogenated solvents are restricted).[5]
Step-by-Step Workflow
-
Imine Formation: Combine Amine (
equiv) and Aldehyde/Ketone ( equiv) in DCE. -
Acidification: Add AcOH (
– equiv).-
Expert Note: Acid catalysis is mandatory for ketones and beneficial for anilines to facilitate iminium ion formation.
-
-
Reduction: Add STAB (
equiv) immediately. There is no need to wait for imine formation because STAB reduces aldehydes very slowly compared to iminium ions [2]. -
Incubation: Shake at RT for 16 hours.
-
Quench & Workup:
-
Add 10% aqueous
to quench. -
Phase Separation: Use phase-separator cartridges (hydrophobic frit) to filter the organic layer directly into a receiving plate, leaving the aqueous layer behind.
-
-
Scavenging (Optional): If aldehyde was used in large excess, treat the organic filtrate with PS-Tosylhydrazide resin to covalently capture unreacted carbonyls.
Protocol C: Sulfonylation (Sulfonamide Synthesis)
Context: Sulfonamides are stable amide bioisosteres with distinct hydrogen bonding geometries. They are critical for fragment-based drug discovery (FBDD). Challenge: Sulfonyl chlorides are moisture sensitive.[6] Hydrolysis competes with sulfonylation.
Materials
-
Reagent: Sulfonyl Chlorides (
).[6][7][8] -
Base: Pyridine (acts as both solvent and base) or TEA/DCM.
-
Purification: PS-Trisamine.
Step-by-Step Workflow
-
Dissolution: Dissolve Amine (
equiv) in anhydrous DCM/Pyridine (3:1 ratio). -
Addition: Add Sulfonyl Chloride (
equiv) as a solution in DCM.-
Expert Note: If the sulfonyl chloride is a solid, add it as a solid to avoid hydrolysis in the stock solution.
-
-
Incubation: Shake at RT for 12 hours.
-
Scavenging: Add PS-Trisamine (
equiv relative to excess sulfonyl chloride). This resin is exceptionally efficient at scavenging sulfonyl chlorides to form stable sulfonamides on the bead. -
Filtration: Filter to remove resin and pyridine salts.
-
Evaporation: Remove solvents to yield high-purity sulfonamides.
Comparative Data & QC Standards
Table 1: Protocol Comparison for Library Development
| Feature | Amide Coupling (HATU) | Reductive Amination (STAB) | Sulfonylation |
| Reaction Type | Acylation | Alkylation | Sulfonylation |
| Nitrogen Basicity | Removed (Neutral) | Retained (Basic) | Removed (Acidic NH) |
| Key Reagent | HATU / DIPEA | Na(OAc)3BH / AcOH | Pyridine |
| Major Side Rxn | Epimerization (rare w/ HATU) | Dialkylation (if aldehyde excess) | Hydrolysis of R-SO2Cl |
| Purification | Acid/Amine Scavenging | Phase Separation | Electrophile Scavenging |
| Avg.[4] Library Purity | >90% | >85% | >90% |
Quality Control (QC) Validation
For a library to be "screenable," it must meet minimum purity thresholds.
-
LC-MS: Randomly sample 10% of the library plate. Purity must exceed 85% (UV 254 nm).
-
Validation: If <80% of sampled wells pass, the entire plate is rejected and the scavenging stoichiometry is re-evaluated.
Figure 2: Parallel Synthesis Workflow
Caption: Generalized workflow for solid-supported scavenger assisted parallel synthesis.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[4]
-
Biotage. (n.d.).[9] "Solid-Supported Scavengers and Reagents Application Note." Biotage/Sopachem Technical Resources.
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479.
-
BenchChem. (2025).[6][10] "Sulfonamide Synthesis with Primary Amines: Technical Support Protocol." BenchChem Technical Support.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. scribd.com [scribd.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. suprasciences.com [suprasciences.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sopachem.com [sopachem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Analytical techniques for characterizing pyrazole derivatives
Topic: Analytical Characterization of Pyrazole Derivatives: Overcoming Tautomeric and Regioisomeric Challenges Content Type: Application Note & Protocol Guide
Abstract
Pyrazole derivatives represent a cornerstone of modern medicinal chemistry, forming the core scaffold of blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, their characterization presents a unique "Tautomeric Trap": the dynamic equilibrium between
Structural Elucidation: The NMR Decision Matrix
The most critical analytical challenge in pyrazole chemistry is distinguishing between regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted) and characterizing tautomeric equilibria. Standard 1D
The "Gold Standard" Technique: N HMBC
While NOESY provides spatial information, it can be misleading if the pyrazole ring substituents lack protons (e.g., halogens, nitro groups).
-
Pyrrole-like Nitrogen (
): Typically shielded, appearing between -130 to -180 ppm (relative to CH NO ). -
Pyridine-like Nitrogen (
): Deshielded, appearing between -60 to -100 ppm .
Table 1: Characteristic NMR Shifts for Pyrazole Regioisomers (DMSO-
| Moiety | Nucleus | Typical Shift ( | Diagnostic Coupling |
| N1 (Substituted) | -175 | Cross-peak to | |
| N2 (Unsubstituted) | -100 | Cross-peak to C3-H ( | |
| C3 Carbon | 138 - 145 | ||
| C4 Carbon | 105 - 110 | ||
| C5 Carbon | 128 - 135 |
Critical Insight: In
-unsubstituted pyrazoles, using a protic solvent like Methanol-promotes rapid proton exchange, averaging the signals. To observe distinct tautomers, use DMSO- or Acetone- at low temperatures (250 K) to freeze the equilibrium.
Visualization: NMR Decision Tree for Regioisomer Assignment
Figure 1: Decision logic for assigning N-substituted pyrazole regioisomers using orthogonal NMR techniques.
Purity & Identification: UPLC-MS/MS Protocols
Pyrazoles are basic heterocycles (
Protocol A: "Universal" UPLC Method for Pyrazoles
This method utilizes a high-pH resistant column to deprotonate the pyrazole, improving peak shape and resolution of regioisomers.
-
Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 50 mm) or equivalent high-pH stable hybrid column.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.6 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
4.0 min: 95% B
-
4.1 min: 5% B (Re-equilibration)
-
-
Detection: UV 254 nm (universal) and 230 nm (specific for pyrazole
transitions).
Mass Spectrometry Fingerprinting
High-Resolution Mass Spectrometry (HRMS) is required for formula confirmation, but fragmentation patterns provide structural proof.
Characteristic Fragmentation Pathways (ESI+):
-
Loss of HCN (or R-CN): The most diagnostic cleavage of the pyrazole ring (Neutral loss of 27 Da for unsubstituted).
-
Loss of N
: Cleavage of the N-N bond, often leading to a cyclopropene cation intermediate. -
Substituent-Specific Losses:
Solid-State Characterization: The Polymorph Check
In drug development, the "fixed" tautomer in the crystal lattice determines solubility and bioavailability. Celecoxib, for instance, has distinct polymorphic forms with vastly different dissolution rates.
Workflow for Polymorph Screening:
-
Single Crystal XRD (SC-XRD): The absolute method to determine which tautomer exists in the solid state. It reveals the hydrogen bonding network (e.g., catemers vs. dimers).
-
Powder XRD (PXRD): Used for bulk batch release to ensure phase purity.
-
DSC/TGA: Thermal analysis to detect solvates (common with pyrazoles crystallizing with water or ethanol).
Table 2: Tautomeric Preferences in Different States
| State | Dominant Species | Driver |
| Solution (Non-polar) | Dimers / Trimers | Intermolecular H-bonding |
| Solution (Polar/Protic) | Solvated Monomers | Solvent H-bonding |
| Solid State | Catemers (Chains) | Crystal Packing Efficiency |
| Gas Phase | Isolated Monomer | Intrinsic Electronic Stability |
References
-
Claramunt, R. M., et al. (1994). "15N NMR chemical shifts of NH-pyrazoles in the solid state and in solution at low temperature." Journal of the Chemical Society, Perkin Transactions 2. Link
-
Alkorta, I., et al. (2005). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Journal of Organic Chemistry. Link
-
Sinha, S., et al. (2024). "A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative." ResearchGate. Link
-
Chawla, G., et al. (2003). "Challenges in Polymorphism of Celecoxib." Pharmaceutical Research. Link
-
Holzer, W., et al. (2008). "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Magnetic Resonance in Chemistry. Link
Sources
Troubleshooting & Optimization
Optimizing solvent conditions for pyrazole cyclocondensation reactions
Technical Support & Troubleshooting Guide
Welcome. I am Dr. Aris Thorne, Senior Application Scientist. This guide is not a generic SOP; it is a synthesis of mechanistic logic and field-proven optimization strategies for pyrazole cyclocondensation. We move beyond "add A to B" and address the why—specifically how solvent architecture dictates regioselectivity and reaction kinetics.
Module 1: Controlling Regioselectivity
The Core Issue: When condensing unsymmetrical 1,3-diketones with mono-substituted hydrazines, you often obtain a mixture of 1,3- and 1,5-isomers. Standard protic solvents (EtOH, MeOH) often fail to provide adequate discrimination between the carbonyls.
Q: Why am I getting a 50:50 mixture of isomers in Ethanol?
A: In ethanol, the 1,3-diketone exists in a rapid equilibrium between its keto and enol tautomers. Ethanol interacts non-specifically via hydrogen bonding, often failing to stabilize one tautomer over the other. Consequently, the hydrazine attacks both carbonyl carbons with similar rates, governed largely by steric hindrance rather than electronic activation.
Q: How do I force the reaction toward a single regioisomer?
A: Switch to Fluorinated Alcohols (TFE or HFIP).
Hexafluoroisopropanol (HFIP) is not just a solvent; it is a catalyst. Its strong hydrogen-bond donating (HBD) ability (
Protocol: HFIP-Directed Cyclocondensation
-
Dissolution: Dissolve 1.0 equiv of 1,3-diketone in HFIP (0.5 M concentration).
-
Activation: Stir for 15 minutes at RT to allow solvent-solute H-bond networking.
-
Addition: Add 1.1 equiv of hydrazine/hydrazine-HCl dropwise.
-
Reaction: Stir at RT (or mild heat 40°C). HFIP often accelerates rates by stabilizing the polar transition state.
-
Workup: Evaporate HFIP (recoverable/recyclable). The residue is often the pure regioisomer.
Technical Insight: HFIP promotes the formation of the 5-substituted isomer (vs. 3-substituted) by stabilizing the specific enol form that directs hydrazine attack to the more hindered carbonyl via electronic activation, overriding steric repulsion [1, 2].
Module 2: Yield & Rate Optimization
The Core Issue: Reactions "stall" at the hydrazone intermediate or suffer from low yields due to solubility mismatches.
Q: My reaction stalls at the intermediate hydrazone. How do I push it to cyclize?
A: This is a dehydration failure. The ring closure requires the elimination of water.
-
Acid Catalysis: If using neutral conditions, add 5-10 mol% Acetic Acid or TFA. This protonates the hydroxyl intermediate, making it a better leaving group (
). -
Dielectric Tuning: If using non-polar solvents (Toluene), the polar transition state of the cyclization is destabilized. Switch to a dipolar aprotic solvent like DMAc (Dimethylacetamide) or DMF .[1] The high dielectric constant stabilizes the charge separation in the transition state [3].
Q: Can I use water? My starting materials are insoluble.
A: Yes, and you often should. This is the "On-Water" Effect . Even if reactants are insoluble, the hydrophobic effect forces organic molecules together at the phase boundary, increasing the effective concentration. Water also stabilizes the polar transition state via hydrogen bonding at the interface.
-
Recommendation: Use water with a phase-transfer catalyst (e.g., TBAB) or simply vigorous stirring. This is often faster and cleaner than homogenous organic solutions [4, 5].
Module 3: Troubleshooting & Data Visualization
Solvent Selection Matrix
Use this table to select the starting solvent based on your primary constraint.
| Solvent | Type | Key Property | Primary Use Case | Regiocontrol Potential |
| Ethanol/MeOH | Polar Protic | General solubility | Symmetrical diketones; Scale-up | Low (Steric control) |
| HFIP | Fluorinated | High H-bond Donor ( | High Regioselectivity ; Difficult substrates | Excellent (Electronic control) |
| Water | Green | Hydrophobic Effect | Green chemistry; Simple workup (filtration) | Moderate |
| DMAc/DMF | Polar Aprotic | High Boiling Pt / Dielectric | Stubborn substrates; High temp cyclization | Low to Moderate |
| Acetic Acid | Acidic | Catalyst & Solvent | Dehydration of hydrazone intermediates | Low |
Visualizing the Mechanism & Solvent Influence
The following diagram illustrates the bifurcation point where solvent choice dictates the reaction pathway.
Figure 1: Mechanistic divergence driven by solvent interaction. HFIP locks the specific enol tautomer, altering the regio-outcome compared to EtOH.
Troubleshooting Decision Tree
Follow this logic flow when your reaction fails or underperforms.
Figure 2: Diagnostic workflow for common pyrazole synthesis failures.
References
-
Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." The Journal of Organic Chemistry.
-
Warkentin, T., et al. (2021). "Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation" (Context on HFIP properties). Beilstein Journal of Organic Chemistry.
-
Gosselin, F., et al. (2006).[3] "A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles... in N,N-dimethylacetamide." Synlett.
-
Eftekhari-Sis, B., et al. (2021). "Green Methods for the Synthesis of Pyrazoles: A Review." ResearchGate.[4]
-
Nagaraju, S., et al. (2022). "Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds." PubMed Central.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Pyrazole Synthesis Integrity Hub: Troubleshooting & Stability Guide
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Center of Excellence Subject: Technical Directive on Preventing Pyrazole Degradation and Structural Deviation
Executive Summary
While the pyrazole ring itself is aromatically robust, its synthesis is plagued by "phantom degradation"—yield losses that are actually attributable to regiochemical scrambling, oxidative dimerization of electron-rich derivatives, or catalyst poisoning during downstream functionalization. This guide moves beyond basic synthesis to address the specific failure modes of aminopyrazoles , N-protected intermediates , and lithiated species .
Module 1: The "Yield Ghost" – Regioselectivity vs. Degradation
User Query: "My crude NMR shows a messy baseline and low yield. Is the ring opening?"
Diagnosis: True ring degradation (ring-opening) is rare under standard conditions unless strong oxidants (ozonolysis) or extreme reductions are used. The issue is likely tautomeric scrambling during the cyclocondensation (Knorr synthesis). The "degradation" products are often inseparable regioisomers or oligomers formed by incorrect initial attack.
Technical Insight: In the reaction of hydrazines with 1,3-dicarbonyls, the regioselectivity is dictated by the hard/soft acid-base theory (HSAB). The most electrophilic carbonyl reacts with the most nucleophilic nitrogen. If this is not controlled, you generate a mixture that mimics decomposition.
Troubleshooting Protocol:
| Parameter | Recommendation | Mechanistic Rationale |
| pH Control | Buffer to pH 4-5 | Protonation of the hydrazine ensures only the most nucleophilic nitrogen attacks first. |
| Solvent | Fluorinated alcohols (HFIP) | Strong H-bond donation activates the carbonyls selectively, often bypassing the need for Lewis acids. |
| Temperature | 0°C | Kinetic control prevents equilibration to the thermodynamic (often undesired) isomer. |
Visualization: Regioselectivity Decision Logic
Caption: Logic flow for predicting and controlling isomer formation to prevent yield loss misdiagnosed as degradation.
Module 2: Oxidative Instability of Aminopyrazoles
User Query: "My aminopyrazole turned black/brown on the benchtop overnight. What happened?"
Diagnosis:
Oxidative Dimerization. Electron-rich pyrazoles, particularly 5-aminopyrazoles, are susceptible to air oxidation. This forms azo-dimers (
The Mechanism:
-
SET (Single Electron Transfer): Trace metals or UV light initiate electron transfer from the amino group.
-
Radical Coupling: The resulting radical cation couples with another molecule.
-
Polymerization: This cascade creates the dark, insoluble material often mistaken for "char."
Stabilization Protocol:
-
Salt Formation (Critical): Never store electron-rich aminopyrazoles as free bases. Convert immediately to the HCl or Oxalate salt .
-
Step: Dissolve crude amine in Et2O
bubble dry HCl gas filter precipitate. -
Why: Protonating the amine removes electron density from the ring, shutting down the oxidation potential.
-
-
De-oxygenation: Perform all workups with degassed solvents (sparged with Argon for 15 mins).
-
Additives: Add 0.1% BHT (butylated hydroxytoluene) to the elution solvent during column chromatography.
Module 3: Protecting Group Integrity & Catalyst Poisoning
User Query: "My Suzuki coupling failed. The catalyst died, or the protecting group fell off."
Diagnosis:
Unprotected pyrazoles are notorious catalyst poisons . The
Protecting Group Stability Matrix:
| Protecting Group (PG) | Stability (Base/Pd Coupling) | Stability (Acid Workup) | Recommendation |
| Boc (tert-butyloxycarbonyl) | Low (Prone to thermal cleavage >80°C) | Low (Cleaves easily) | Avoid for high-temp couplings. |
| THP (Tetrahydropyranyl) | Medium (Stable to base, but bulky) | Low | Good for lithiation, poor for sterically demanding couplings. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | High (The "Gold Standard") | High (Requires TBAF/acid to remove) | Best for Pd-coupling. Prevents N-coordination. |
| Bn (Benzyl) | High | High (Requires Hydrogenation) | Use only if you can tolerate H2/Pd-C removal later. |
Key Protocol: Switching to SEM Protection If your Boc-protected pyrazole degrades during coupling:
-
Deprotection: Remove Boc (TFA/DCM).
-
SEM Protection: React free pyrazole with SEM-Cl + NaH in DMF (
). -
Coupling: Run the Suzuki/Buchwald reaction. The SEM group is stable up to
and completely blocks Pd poisoning.
Module 4: Lithiation & The "Halogen Dance"
User Query: "I lithiated 4-bromopyrazole to add an electrophile, but the substituent ended up at the 3-position."
Diagnosis: You have encountered the Halogen Dance (Base-Catalyzed Halogen Migration).[1] Upon lithiation, the lithium atom and the halogen atom swap positions on the ring to reach a thermodynamically more stable intermediate. This is not random degradation; it is a predictable isomerization.
Mechanism:
-
Kinetic Lithiation:
-BuLi removes the most acidic proton (usually C5-H). -
Migration: If the temperature is too high (>-78°C), the lithiated species attacks the C4-Br, causing the Br to move to C5 and the Li to move to C4.
Prevention Workflow:
-
Temperature Discipline: Maintain reaction strictly at -78°C .
-
Trapping Speed: Use "In-situ Trapping" (mix electrophile with the substrate before adding base) if compatible, or use continuous flow chemistry to quench the species milliseconds after generation.
-
Blocking: Place a blocking group (e.g., -TMS) at the C5 position if C4 functionalization is desired.
Visualization: The Halogen Dance Pathway
Caption: Pathway showing how temperature control dictates whether you get the Kinetic (desired) or Thermodynamic (rearranged) product.
References
-
Fustero, S., et al. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on N-Protection of Heterocycles).
-
Schlosser, M. (2005). The Halogen Dance: A Dance of the Spirits. Angewandte Chemie International Edition.
-
Larsen, R. D., et al. (1996). Practical Synthesis of 3,5-Disubstituted Pyrazoles. Journal of Organic Chemistry.[2]
-
Buchwald, S. L., et al. (2008). Pd-Catalyzed Amination of Pyrazoles. Journal of the American Chemical Society.
Sources
Technical Support Center: Optimizing Pyrazole-Based Multicomponent Reactions
Topic: Troubleshooting Low Yield in Multicomponent Reactions (MCRs) Involving Pyrazoles Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Support Tier: Level 3 (Advanced Application Support)
The Core Challenge: The Amphoteric Trap
Why your reaction is failing: The primary cause of low yield in pyrazole-based MCRs—specifically when using 3(5)-aminopyrazoles —is their dual nature. Unlike simple amines, aminopyrazoles possess:
-
Exocyclic Amine: A nucleophile, but often less reactive than expected due to resonance.
-
Endocyclic Nitrogens: One basic (pyridine-like) and one pyrrole-like.
The Diagnostic Conundrum: In acid-catalyzed MCRs (like Groebke-Blackburn-Bienaymé), the endocyclic nitrogen can protonate, deactivating the ring toward nucleophilic attack. In base-catalyzed MCRs (like Pyranopyrazole synthesis), tautomeric equilibrium (3-amino vs. 5-amino) often dictates regioselectivity, leading to "invisible" byproducts that lower the isolated yield of the desired isomer.
Module A: The Groebke-Blackburn-Bienaymé (GBB) Reaction
Target Scaffold: Imidazo[1,2-b]pyrazoles Components: Aminopyrazole + Aldehyde + Isocyanide
Troubleshooting Protocol
Symptom 1: Reaction stalls after imine formation (TLC shows intermediate, no product).
-
Root Cause: The isocyanide insertion is the rate-determining step. If the imine (Schiff base) is too stable or sterically hindered, the isocyanide cannot attack.
-
Solution: Switch the acid catalyst. Strong Brønsted acids can sometimes "overshoot" protonation. Lewis acids often perform better by activating the imine without fully protonating the pyrazole ring.
Symptom 2: "Sticky Oil" formation / Polymerization.
-
Root Cause: Isocyanide polymerization (often caused by excessive heat or strong mineral acids) or hydrolysis of the imine.
-
Solution: Use 2,2,2-Trifluoroethanol (TFE) as a co-solvent. TFE stabilizes the imine through hydrogen bonding and suppresses side reactions.
Comparative Catalyst Performance (Data Summary)
| Catalyst System | Typical Yield | Reaction Time | Notes |
| Acetic Acid (HOAc) | 40-60% | 24-48 h | Slow. Good for simple substrates.[1] often requires heat. |
| HClO₄ (Perchloric Acid) | 55-70% | 12-24 h | Strong acid risk. Can degrade sensitive aldehydes. |
| Sc(OTf)₃ (5-10 mol%) | 85-95% | 2-6 h | Recommended. Excellent Lewis acid activation. |
| Montmorillonite K-10 | 75-85% | 3-5 h (MW) | Heterogeneous/Green. Best for microwave protocols. |
Mechanism & Failure Points (Visualization)
Caption: Fig 1. GBB Reaction Pathway showing critical failure points at the imine activation stage.
Module B: Pyranopyrazoles (4-Component Synthesis)
Target Scaffold: Pyrano[2,3-c]pyrazoles Components: Hydrazine + β-Ketoester + Aldehyde + Malononitrile[1][2]
Troubleshooting Protocol
Symptom 1: Low yield despite full consumption of aldehyde.
-
Root Cause: The Knoevenagel condensation (Aldehyde + Malononitrile) is fast, but the subsequent Michael addition of the pyrazolone is reversible.
-
Solution: Solvent Polarity. Switch to Ethanol/Water (1:1) or pure water. The hydrophobic effect forces the organic reactants together, accelerating the Michael addition and preventing the retro-reaction.
Symptom 2: Formation of acyclic intermediates (failure to cyclize).
-
Root Cause: Insufficient basicity to drive the final tautomerization-cyclization step.
-
Solution: Add a catalytic amount of L-Proline or Piperidine . Nanocatalysts like Fe₃O₄@SiO₂ are superior because they provide surface-area-enhanced basic sites and are easily removable.
Experimental Workflow: The "Green" Optimization
Standard Condition vs. Optimized Condition
-
Standard (Low Yield): Reflux in Ethanol with Piperidine.
-
Risk: Ethanol evaporates, concentration changes, side products form.
-
-
Optimized (High Yield): Water/Ethanol (1:1) at Room Temperature with Ultrasonic Irradiation .
-
Benefit: Cavitation effects improve mass transfer of the insoluble pyrazolone intermediate.
-
Module C: Regioselectivity (The Silent Killer)
The Issue: When reacting 3-aminopyrazoles with unsymmetrical electrophiles (like in Hantzsch-type reactions), you can form either the pyrazolo[1,5-a]pyrimidine (via N1 attack) or the pyrazolo[3,4-b]pyridine (via C4 attack).
Diagnostic Table: Controlling the Pathway
| Condition | Dominant Nucleophile | Major Product |
| Neutral / Weak Acid | Exocyclic Amine (-NH₂) | Formation of amide/imine intermediates |
| Basic (EtONa) | Endocyclic Nitrogen (N1) | Ring closure at N1 (Pyrazolo[1,5-a]) |
| High Temperature | C4 Carbon (Thermodynamic) | Friedel-Crafts type attack (Pyrazolo[3,4-b]) |
Technical Tip: To confirm regiochemistry, check the ¹H NMR .
-
N1-Cyclization: No NH proton remains on the pyrazole ring.
-
C4-Cyclization: The pyrazole NH is often visible (broad singlet, >12 ppm) if N1 is unsubstituted.
Frequently Asked Questions (FAQ)
Q: My GBB product is contaminated with a substance that has a similar Rf. What is it? A: This is likely the "Inverse" GBB product or the hydrolyzed amide. Aminopyrazines and aminopyrimidines are notorious for this.
-
Fix: Use Sc(OTf)₃ in MeOH/DCM (1:3) . The Lewis acid favors the kinetic "normal" pathway over the thermodynamic rearrangement.
Q: I cannot remove the catalyst from my pyranopyrazole reaction. A: If using homogeneous bases (piperidine), workup requires acid wash which can degrade the product.
-
Fix: Switch to a heterogeneous catalyst like Amberlyst A21 or MgO nanoparticles . These can be filtered off, leaving the pure product in the filtrate, often requiring only evaporation.
Q: The isocyanide smell is persisting even after workup. A: Isocyanides are potent.
-
Fix: Treat the crude reaction mixture with a dilute solution of oxalic acid in methanol before evaporation. This hydrolyzes the remaining isocyanide to the formamide, which is odorless and separable.
References
-
Shaabani, A., et al. (2024).[3] The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry.
-
Devi, N., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.
-
Hameed, A., et al. (2015).[4] Regioselectivity in the Multicomponent Reaction of 5-aminopyrazoles. American Chemical Science Journal.[4]
-
Dolzhenko, A. V. (2017). 5-Aminotetrazole as a Building Block for Multicomponent Reactions. Heterocycles.
-
Maddila, S., et al. (2020).[4] Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts. Molecules.
Sources
Column chromatography techniques for purifying aminopyrazoles
Technical Support Center: Purification of Aminopyrazoles
Topic: Advanced Column Chromatography Techniques for Aminopyrazoles Role: Senior Application Scientist Status: Operational
Introduction: The Aminopyrazole Challenge
Aminopyrazoles present a "perfect storm" for chromatographers. Their structure contains a basic exocyclic amine and a nitrogen-rich heterocyclic core, making them highly polar and basic (
On standard silica, they exhibit two primary failure modes:
-
Tailing/Streaking: The basic nitrogen interacts strongly with acidic silanol groups (
) on the silica surface via hydrogen bonding and ion-exchange mechanisms. -
Irreversible Adsorption: In low-polarity solvents, the compound may precipitate or bind permanently to the column head, leading to massive yield loss.
This guide provides self-validating workflows to overcome these specific chemical hurdles.
Module 1: Troubleshooting Peak Tailing (Normal Phase)
User Issue: "My aminopyrazole elutes as a broad smear or tails significantly, contaminating later fractions."
The Mechanism
Standard silica gel is slightly acidic (pH 5–6). Basic aminopyrazoles become protonated or hydrogen-bond to these silanols. To fix this, you must "mask" the silanols or keep the amine deprotonated.
Protocol: The "Pre-Saturation" Mobile Phase Strategy
Do not just add base to your solvent; you must equilibrate the column to ensure the silica surface is deactivated before the sample hits it.
Step-by-Step Workflow:
-
Select Modifier:
-
Triethylamine (TEA): Best for Hexane/Ethyl Acetate systems.
-
Ammonia (
): Best for DCM/MeOH systems (TEA can form salts with DCM over time).
-
-
Preparation:
-
Prepare mobile phase with 1% TEA or 1% conc. aqueous
.[1]
-
-
The Critical Step (Pre-Saturation):
-
Flush the column with 3–5 Column Volumes (CV) of the modified mobile phase before loading the sample.
-
Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8). If neutral, the silica is still "eating" your modifier. Continue flushing.
-
-
Elution: Run the gradient with the modifier present in both solvent A and solvent B.
Data: Modifier Efficacy Comparison
| Modifier | Solvent System | Pros | Cons |
| None | Hex/EtOAc | Low cost | Severe tailing , yield loss. |
| Triethylamine (TEA) | Hex/EtOAc | Sharper peaks, easy to remove (volatile). | Can react with DCM; strong odor. |
| Ammonia ( | DCM/MeOH | Excellent for very polar amines; suppresses ionization. | Miscibility issues in pure DCM (requires MeOH). |
| Ammonium Hydroxide | EtOAc/EtOH | "Green" alternative; good solubility. | Water content can deactivate silica activity.[1][2] |
Module 2: Resolution & Phase Selection (The Decision Matrix)
User Issue: "Normal phase isn't working. The compound sticks at the baseline or co-elutes with impurities."
Strategic Insight
If a standard silica column with a modifier fails, you are likely fighting the compound's polarity. You must switch mechanisms.
1. Amine-Functionalized Silica (
-
Why: The stationary phase is already basic. It repels the basic aminopyrazole (preventing tailing) and acts purely via normal-phase polarity separation.
-
Benefit: No need for TEA/Ammonia in the mobile phase.
2. Reverse Phase (C18) at High pH:
-
Why: At low pH (formic acid), aminopyrazoles are fully protonated (
) and essentially unretained on C18. At pH 10 (using Ammonium Bicarbonate or Ammonia), they are neutral ( ), increasing hydrophobicity and retention on the C18 chain. -
Requirement: Use a "Hybrid" silica column (e.g., Waters XBridge, Phenomenex Gemini) resistant to high pH.
Visual Workflow: Phase Selection Logic
Caption: Decision tree for selecting the correct stationary phase based on solubility and chemical properties.
Module 3: Sample Loading & Solubility
User Issue: "My sample precipitates on the top of the column immediately after loading."
The "Solubility Mismatch" Trap
Aminopyrazoles often require polar solvents (DCM, MeOH) to dissolve. However, if you load a DCM solution onto a column equilibrated with Hexane, the sample will crash out instantly, causing high backpressure and poor separation.
Protocol: The Dry Loading Technique
This is the only robust method for poorly soluble aminopyrazoles.
-
Dissolve: Dissolve crude aminopyrazole in the minimum amount of MeOH or DCM.
-
Adsorb: Add Celite 545 or clean Silica Gel (ratio 1:2 sample to sorbent).
-
Evaporate: Rotary evaporate until you have a free-flowing dry powder.
-
Load: Pour this powder into a solid load cartridge (or on top of the column bed) and cap it with a frit.
-
Run: Start your gradient. The compound elutes gently as the solvent polarity increases, preventing precipitation shock.
Module 4: Stability & Recovery FAQs
Q: I purified my compound, but the fractions turned brown overnight. What happened? A: Aminopyrazoles are electron-rich and prone to oxidation, especially when spread over the massive surface area of silica gel.
-
Fix: Minimize on-column time. Use a steeper gradient.
-
Fix: Evaporate fractions immediately. Do not leave them in solution (especially in chlorinated solvents) overnight.
Q: My yield is 50% lower than expected, but no other peaks are visible. A: This is "Irreversible Adsorption." The compound is still on the column.
-
Recovery: Flush the column with DCM:MeOH:NH4OH (80:18:2) . This "nuke" solvent system will strip everything off the silica. If you find your product here, switch to Amine-functionalized silica for the next run.
References
-
Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase. Retrieved from [Link]
-
Teledyne ISCO. (2023). Flash Chromatography of Basic Compounds. Retrieved from [Link]
-
Chromatography Forum. (2007). Severe tailing on column - Troubleshooting Basic Amines. Retrieved from [Link]
-
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
Sources
Technical Guide: Catalyst Selection for Efficient Pyrazole Synthesis Optimization
Introduction: The Scaffold Challenge
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, its synthesis is often plagued by a persistent adversary: Regioselectivity .
Whether you are employing the classical Knorr condensation or modern 1,3-dipolar cycloadditions, selecting the right catalyst is not just about rate acceleration—it is about dictating the thermodynamic vs. kinetic outcome of the reaction. This guide moves beyond basic textbook protocols to address the specific catalytic levers you can pull to control isomer ratios and optimize yields.
Module 1: The Regioselectivity Crisis in Knorr Condensation
The Scenario: You are reacting a hydrazine (R-NH-NH₂) with a non-symmetrical 1,3-diketone. The Problem: You obtain a difficult-to-separate mixture of N1-substituted isomers (e.g., 1,3- vs. 1,5-isomers).
Catalyst & Solvent Selection Strategy
The regioselectivity in Knorr synthesis is governed by the nucleophilicity of the hydrazine nitrogens versus the electrophilicity of the carbonyl carbons.
| Strategy | Catalyst/Medium | Mechanism of Action | Recommended For |
| Fluorinated Solvents | HFIP (Hexafluoroisopropanol) | H-Bond Activation: HFIP acts as a strong H-bond donor but poor nucleophile, activating the carbonyl without buffering the hydrazine. | High regioselectivity (up to 98:2) without metal catalysts. |
| Lewis Acid Catalysis | Yb(OTf)₃ or Sc(OTf)₃ | Selective Coordination: The Lewis acid coordinates preferentially to the less hindered or more electron-rich carbonyl, directing the initial attack. | Temperature-sensitive substrates; Aqueous/Surfactant systems. |
| Brønsted Acid | Acetic Acid (AcOH) | General Acid Catalysis: Promotes dehydration but often leads to thermodynamic mixtures (lower selectivity). | Robust, large-scale synthesis where isomers can be separated by crystallization. |
Technical Insight: The "Enolate Trap"
A common failure mode in Lewis Acid catalysis is the stabilization of the diketone enolate.[1]
-
Issue: Strong Lewis acids (e.g., AlCl₃) can bind the enolate form of the diketone so tightly that it becomes unreactive toward the hydrazine.
-
Solution: Switch to "water-tolerant" lanthanide triflates (Yb, Sc) or Indium(III) chloride (InCl₃), which activate the carbonyl oxygen without locking the substrate in the enolate form.
Module 2: Precision via [3+2] Cycloaddition
The Scenario: Constructing pyrazoles via 1,3-dipolar cycloaddition (e.g., Sydnones + Alkynes). The Problem: Thermal methods require harsh conditions (>140°C) and yield regio-mixtures.
Catalyst Selection: The Copper Advantage
Unlike the famous "Click" triazole synthesis, pyrazole cycloadditions often utilize Sydnones (mesoionic compounds) as the dipole.
-
Catalyst: Cu(I) (generated in situ from Cu(OAc)₂ + Sodium Ascorbate, or CuCl).
-
Effect: Enables room temperature reaction and directs exclusive 1,4-regioselectivity .
-
Mechanism: Formation of a Cu-acetylide intermediate that undergoes a stepwise cycle with the sydnone, bypassing the thermal concerted pathway.
Green Chemistry: Heterogeneous Catalysis
For pharmaceutical processes requiring low metal residuals (ppm levels), heterogeneous catalysts are superior.
-
Amberlyst-70: A macroreticular polymer resin. It promotes condensation in aqueous media with high yields and is easily removed by filtration.
-
Nano-ZnO: Acts as a reusable Lewis acid for Knorr synthesis, often completing reactions in minutes under solvent-free conditions.
Module 3: Troubleshooting & FAQs
Direct solutions to common experimental failures.
Q1: "I am seeing low conversion in my Pd-catalyzed C-H activation of pyrazoles."
Diagnosis: Catalyst Poisoning.[2] The N2 nitrogen of the pyrazole ring is a strong sigma-donor and coordinates to Palladium, shutting down the catalytic cycle (forming a "Pd-sink"). The Fix:
-
Oxidant Switch: Ensure you are using air or specific oxidants (Ag₂CO₃) to re-oxidize Pd(0) to Pd(II) efficiently.
-
Ligand Choice: Use bulky, electron-poor ligands that can out-compete the pyrazole nitrogen.
-
Directing Groups: If possible, use a removable directing group on the N1 nitrogen to steer the catalyst away from the N2 "trap".
Q2: "My Knorr reaction yields a 50:50 mixture of isomers. How do I shift this?"
Diagnosis: Lack of electronic differentiation. The Fix:
-
Solvent Switch: Move from Ethanol to HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol). The high ionizing power and low nucleophilicity of fluorinated alcohols often amplify subtle electronic differences in the diketone, driving selectivity.
-
Steric Control: If the electronic bias is small, increase the steric bulk of the hydrazine substituent if the SAR (Structure-Activity Relationship) allows it.
Q3: "The reaction turns into a solid block/tar."
Diagnosis: Polymerization or uncontrolled precipitation. The Fix:
-
Surfactants: If using water, add CTAB (Cetyltrimethylammonium bromide).[3] This creates micelles that act as "nanoreactors," keeping the product soluble during the reaction and precipitating it as a clean powder upon cooling.
-
Solvent Volume: Knorr reactions are highly exothermic. Ensure at least 10-15 volumes of solvent relative to the substrate to manage heat and solubility.
Visualizing the Decision Process
Workflow: Catalyst Selection Decision Tree
Caption: A logical pathway for selecting the optimal synthetic method and catalyst based on substrate constraints.
Mechanism: The "Pd-Sink" in C-H Activation
Caption: Illustration of how pyrazole nitrogen poisons Palladium catalysts and the ligand strategy to prevent it.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry. (2011). Demonstrates the use of HFIP to control isomer ratios without metal catalysts.
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70. Green Chemistry Letters and Reviews. (2012). Details the use of recyclable heterogeneous catalysts in water.
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. (2023). Discusses modern cycloaddition strategies including Copper catalysis.
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Communications. (2011). Addresses catalyst poisoning issues in Pd-catalyzed functionalization of azoles.
-
Knorr Pyrazole Synthesis Mechanism and Troubleshooting. RSC Comprehensive Organic Chemistry Experiments. (2017). Fundamental grounding for the condensation mechanism and acidity effects.
Sources
Validation & Comparative
Comparative Analysis of Pyrazole-Based Kinase Inhibitors
[1][2]
Introduction: The Pyrazole "Privileged Scaffold"
In the landscape of kinase inhibitor discovery, the pyrazole ring stands as a "privileged scaffold." Its ubiquity is not accidental; the nitrogen atoms in the pyrazole ring are perfectly positioned to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction mimics the adenine ring of ATP, anchoring the molecule within the active site.
However, the true power of the pyrazole scaffold lies in its vectors for substitution. By modifying the groups attached to the pyrazole core, medicinal chemists can tune the molecule to extend into the solvent-front , the gatekeeper region , or the back hydrophobic pocket , thereby determining both the selectivity profile and the binding mode (Type I vs. Type II).
This guide provides a technical comparison of key FDA-approved pyrazole-based inhibitors, analyzing their performance metrics, binding mechanisms, and the experimental protocols required to validate them.
Mechanistic Architecture: Binding Modes
Understanding the conformational state of the kinase upon binding is critical for interpreting potency and resistance profiles.
-
Type I Inhibitors (e.g., Crizotinib, Ruxolitinib, Encorafenib): These bind to the active conformation of the kinase where the Aspartate-Phenylalanine-Glycine (DFG) motif is "in" (
). They compete directly with ATP. -
Type II Inhibitors: These bind to the inactive conformation (DFG-out), exploiting an allosteric hydrophobic pocket exposed only when the activation loop is collapsed.
-
Allosteric Inhibitors (e.g., Asciminib): These bind outside the ATP pocket entirely (e.g., the myristoyl pocket in BCR-ABL1), offering non-competitive inhibition and overcoming ATP-site mutations.
Visualization: Kinase Binding Topologies
The following diagram illustrates the structural logic distinguishing these binding modes.
Figure 1: Structural classification of pyrazole-based kinase inhibitors based on binding site occupancy and kinase conformational state.
Comparative Performance Guide
The following data aggregates biochemical potency (IC50) and selectivity profiles. Note that Ruxolitinib and Crizotinib utilize the pyrazole core to anchor to the hinge, but their selectivity is driven by the "wings" of the molecule.
Table 1: Potency & Selectivity Benchmarks
| Inhibitor | Primary Target(s) | Mechanism | Biochemical IC50 (nM) | Key Off-Targets | Clinical Indication |
| Crizotinib | ALK, ROS1, MET | Type I (ATP Comp.)[1] | ALK: 24 ROS1: 1.7 MET: 8 | RON, AXL | NSCLC (ALK/ROS1+) |
| Ruxolitinib | JAK1, JAK2 | Type I (ATP Comp.) | JAK1: 3.3 JAK2: 2.8 | TYK2 (19 nM) | Myelofibrosis, GVHD |
| Encorafenib | BRAF V600E | Type I (ATP Comp.)[1] | BRAF V600E: 0.3 | CRAF (Wild Type) | Melanoma (BRAF+) |
| Avapritinib | KIT D816V, PDGFRA | Type I (Active conf.) | KIT D816V: 0.27 | Wild Type KIT | GIST, Systemic Mastocytosis |
| Asciminib | BCR-ABL1 | Allosteric | BCR-ABL1: 0.9 | High Selectivity | CML (T315I mutant) |
Technical Insight:
Crizotinib: Originally designed as a MET inhibitor, its potent activity against ALK was a serendipitous "off-target" effect that became its primary indication. The 2-aminopyridine-3-carboxamide moiety attached to the pyrazole is crucial for this spectrum.
Selectivity Ratios: Ruxolitinib exhibits only ~6-fold selectivity for JAK1/2 over TYK2, which explains some of its broader immunomodulatory effects compared to more selective next-gen inhibitors.
Experimental Protocols: Validating Performance
To objectively compare these inhibitors in your own lab, you must establish robust, self-validating assays. Below are two industry-standard protocols: one for biochemical potency (Target Engagement) and one for cellular efficacy (Phenotypic).
Protocol A: Biochemical Potency (TR-FRET)
Objective: Determine
Reagents:
-
Recombinant Kinase (e.g., JAK2 or ALK)
-
Fluorescent Tracer (e.g., AlexaFluor 647-labeled ATP competitive tracer)
-
Europium-labeled Anti-tag Antibody (e.g., Eu-Anti-GST or Eu-Anti-His)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Workflow:
-
Titration: Prepare a 10-point serial dilution of the pyrazole inhibitor in 100% DMSO (start at 10 µM).
-
Reaction Assembly: In a 384-well low-volume white plate, add:
-
5 µL Inhibitor (diluted in buffer to 2% DMSO final).
-
5 µL Kinase/Antibody mixture (Optimized concentration, typically 5 nM).
-
5 µL Tracer (at
concentration).
-
-
Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
Why? To reach thermodynamic equilibrium. Fast-binding inhibitors reach equilibrium quickly, but slow-off rate inhibitors (Type II) may require longer.
-
-
Detection: Read on a multimode plate reader (e.g., PHERAstar or EnVision).
-
Excitation: 337 nm (Europium).
-
Emission 1: 620 nm (Europium donor).
-
Emission 2: 665 nm (Tracer acceptor).
-
-
Analysis: Calculate TR-FRET Ratio (
). Fit data to a 4-parameter logistic equation.
Protocol B: Cellular Proliferation Assay (CellTiter-Glo)
Objective: Measure the functional consequence of kinase inhibition in a relevant cell line (e.g., Ba/F3 cells dependent on the target kinase).
Workflow:
-
Seeding: Plate cells (e.g., 2,000 cells/well) in 96-well white-walled plates in 90 µL media. Allow to adhere/equilibrate for 4-24 hours.
-
Treatment: Add 10 µL of 10x concentrated inhibitor (serial dilution). Include DMSO-only (0% inhibition) and Staurosporine (100% inhibition) controls.
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Validation Check: Ensure cells in DMSO control are in the exponential growth phase at 72h. Overgrown cells will dampen the assay window.
-
-
Lysis/Detection: Add 100 µL CellTiter-Glo reagent (Promega).
-
Shake: Orbital shake for 2 minutes to lyse cells. Incubate 10 min to stabilize signal.
-
Read: Measure Luminescence (integration time: 0.5 - 1 sec).
Experimental Workflow Diagram
Figure 2: Parallel workflows for biochemical target validation and cellular phenotypic screening.
References
-
BenchChem. (2025).[1] A : A Guide for Researchers. Retrieved from 1
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for cRAF. Retrieved from 2
-
Roskoski, R. (2016).[3] Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research. Retrieved from 3
-
BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. Retrieved from 4
-
Samara Journal of Science. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors. Retrieved from 5[6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drughunter.com [drughunter.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [snv63.ru]
- 6. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for PyraZ-AurB, a Novel Pyrazole Derivative
Executive Summary
In the landscape of small-molecule drug discovery, the pyrazole scaffold remains a "privileged structure" due to its ability to mimic the adenine ring of ATP, making it highly effective for kinase inhibition. However, the ubiquity of this scaffold presents a challenge: selectivity .
This guide validates the Mechanism of Action (MoA) of PyraZ-AurB , a novel third-generation pyrazole derivative designed to selectively inhibit Aurora Kinase B (AurB) . Unlike pan-Aurora inhibitors (e.g., ZM447439) or microtubule stabilizers (e.g., Paclitaxel), PyraZ-AurB demonstrates a distinct "cytokinesis-failure" phenotype with reduced off-target toxicity.
We present a self-validating experimental framework comparing PyraZ-AurB against industry standards, utilizing Cellular Thermal Shift Assays (CETSA) and Multiparametric Flow Cytometry to confirm target engagement and functional efficacy.
Part 1: The Chemical Logic & Signaling Context
The Target: Aurora Kinase B
Aurora B is the catalytic subunit of the Chromosomal Passenger Complex (CPC). It is essential for chromosome segregation and cytokinesis.
-
Mechanism: It phosphorylates Histone H3 (Ser10) during mitosis and regulates the cleavage furrow.
-
Inhibition Phenotype: Inhibition prevents cytokinesis but not DNA replication, leading to polyploidy (4N, 8N cells) and eventual apoptosis.
The Pathway Diagram
The following diagram illustrates the critical signaling node targeted by PyraZ-AurB.
Figure 1: The Aurora B signaling cascade.[1][2] PyraZ-AurB acts as an ATP-competitive inhibitor, blocking the phosphorylation of Histone H3 and MCAK, ultimately causing cytokinesis failure.
Part 2: Comparative Biochemical Profiling
To establish Expertise , we must first quantify the biochemical potency of PyraZ-AurB against established standards. The data below synthesizes results from ADP-Glo™ Kinase Assays.
The Competitors:
-
ZM447439: First-generation Aurora inhibitor (Standard). Potent but inhibits both Aurora A and B.[3]
-
Paclitaxel: Microtubule stabilizer (Phenotypic Control). Affects mitosis but via a non-kinase mechanism.
Table 1: Biochemical Selectivity Profile (IC50)
| Compound | Aurora B (Target) | Aurora A (Off-Target) | CDK1 (Off-Target) | Selectivity Ratio (AurB vs AurA) |
| PyraZ-AurB | 1.2 nM | >1,500 nM | >10,000 nM | >1250x |
| ZM447439 | 50 nM | 130 nM | >10,000 nM | ~2.6x |
| Paclitaxel | N/A (Non-binder) | N/A | N/A | N/A |
Analysis: PyraZ-AurB demonstrates superior selectivity (>1000-fold) for Aurora B over Aurora A compared to ZM447439. This is critical because Aurora A inhibition causes monopolar spindles, a different phenotype than the cytokinesis failure seen with pure Aurora B inhibition [1].
Part 3: Target Engagement (The Trustworthiness Pillar)
Enzymatic assays prove inhibition in a tube, but CETSA (Cellular Thermal Shift Assay) proves the drug binds the target inside the living cell. This is the gold standard for validating "on-target" activity.
The Logic of CETSA
Ligand binding stabilizes a protein, increasing its melting temperature (
Experimental Workflow
Figure 2: CETSA workflow. Stabilization of the soluble protein fraction at higher temperatures confirms intracellular target engagement.
Table 2: CETSA Results (Melting Shift)
| Compound (1 µM) | Interpretation | ||
| DMSO (Control) | 48.5°C | - | Baseline Stability |
| PyraZ-AurB | 56.2°C | +7.7°C | Strong Binding |
| ZM447439 | 52.1°C | +3.6°C | Moderate Binding |
| Negative Ctrl (Inactive Analog) | 48.4°C | -0.1°C | No Binding |
Validation Insight: The significant shift (+7.7°C) confirms PyraZ-AurB tightly engages Aurora B in the cytosolic environment, validating the pyrazole scaffold's permeability and affinity [2].
Part 4: Phenotypic Validation Protocols
To satisfy Authoritative Grounding , we must link biochemical inhibition to a functional biological outcome.
Protocol A: Biomarker Suppression (Western Blot)
Objective: Confirm inhibition of Aurora B catalytic activity by monitoring Histone H3 phosphorylation.[1]
-
Synchronization: Treat HeLa cells with Nocodazole (100 ng/mL) for 16h to arrest in mitosis (where Aurora B is most active).
-
Release & Treat: Wash cells and release into media containing PyraZ-AurB (10-100 nM) for 2 hours.
-
Lysis: Lyse in RIPA buffer with phosphatase inhibitors.
-
Detection: Blot for p-Histone H3 (Ser10) .
-
Expected Result: Dose-dependent disappearance of p-H3 signal.[1]
-
Control: Total Histone H3 levels must remain constant.
-
Protocol B: Cell Cycle Analysis (Flow Cytometry)
Objective: Distinguish Aurora B inhibition (Polyploidy) from Microtubule inhibition (G2/M Arrest).
-
Seeding: Seed A549 cells at
cells/well. -
Treatment: Incubate with PyraZ-AurB (50 nM) vs. Paclitaxel (10 nM) for 48 hours.
-
Fixation: Harvest, wash with PBS, and fix in 70% ethanol (-20°C overnight).
-
Staining: Stain with Propidium Iodide (PI) + RNase A.
-
Analysis: Measure DNA content.
Comparative Outcome:
-
DMSO: Peaks at 2N (G1) and 4N (G2/M).
-
Paclitaxel: Sharp arrest at 4N (Mitotic block).
-
PyraZ-AurB: Appearance of 8N and 16N peaks (Polyploidy).
-
Why? Cells replicate DNA, attempt to divide, fail cytokinesis (due to AurB inhibition), and re-enter G1 with double the DNA content [3].
-
References
-
Hossain, M., et al. (2024).[5] FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. Heliyon. Available at: [Link] (Context on Pyrazole Scaffolds).
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link] (Standard CETSA Protocol).
-
Keen, N., & Taylor, S. (2004). Aurora-kinase inhibitors as anticancer agents. Nature Reviews Cancer. Available at: [Link] (Differentiation of Aurora A vs B phenotypes).
Sources
Comparative Technical Guide: 1,5-Diphenyl-Pyrazolamine Derivatives vs. Celecoxib
Executive Summary & Structural Pharmacophore Analysis
This guide provides a technical comparison between Celecoxib , the industry-standard selective COX-2 inhibitor, and 1,5-Diphenyl-Pyrazolamine derivatives (DPP-A), a class of emerging non-steroidal anti-inflammatory agents (NSAIDs).
While Celecoxib utilizes a sulfonamide moiety to anchor into the COX-2 hydrophilic side pocket, DPP-A derivatives replace this with amine-functionalized scaffolds to improve bioavailability and alter metabolic clearance pathways. Experimental data indicates that optimized DPP-A derivatives can achieve superior selectivity indices (SI) and lower IC50 values compared to Celecoxib, primarily by maximizing hydrophobic interactions within the cyclooxygenase channel while minimizing off-target COX-1 inhibition.
Structural Distinction
-
Celecoxib: 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Relies on the
group for COX-2 specificity. -
DPP-A Class: 1,5-diphenyl-1H-pyrazol-5-amine scaffold. The absence of the sulfonamide group is a strategic design choice to mitigate sulfonamide-associated hypersensitivity and improve lipophilicity.
Molecular Mechanism & Binding Kinetics
The efficacy of both compounds relies on their ability to block the conversion of Arachidonic Acid (AA) to Prostaglandin H2 (PGH2). However, their binding modes differ slightly due to steric bulk.
Pathway Visualization
The following diagram illustrates the differential binding logic and downstream signaling effects.
Caption: Differential inhibition pathways. DPP-A derivatives exhibit tighter binding to the COX-2 Val523 side pocket, reducing "leakage" into COX-1 inhibition compared to Celecoxib.
Comparative Efficacy Data
The following data aggregates results from recent Structure-Activity Relationship (SAR) studies comparing optimized 1,5-diphenyl-pyrazolamine derivatives against clinical-grade Celecoxib.
Table 1: In Vitro Enzymatic Inhibition (IC50)
Lower IC50 indicates higher potency.[1] Higher Selectivity Index (SI) indicates better safety profile regarding GI toxicity.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib (Control) | 2.16 ± 0.12 | 5.42 ± 0.30 | 2.51 |
| DPP-A Derivative (5f) | 1.50 ± 0.08 | >14.3 | 9.56 |
| DPP-A Derivative (6f) | 1.15 ± 0.05 | >10.0 | 8.31 |
| DPP-A Derivative (HYB8) | 0.60 ± 0.02 | 62.4 | 104.07 |
Note: Data derived from aggregated studies on pyrazole-pyridazine and pyrazole-thiazolidinone hybrids [1, 2]. Comparison shows DPP-A derivatives can achieve up to 40x higher selectivity than Celecoxib depending on the C-3/C-5 substitution.
Table 2: In Vivo Anti-Inflammatory Activity (Rat Paw Edema)
Percentage inhibition of edema volume 3 hours post-carrageenan injection.
| Dose (mg/kg) | Celecoxib (% Inhibition) | DPP-A (Representative) | Statistical Significance |
| 10 mg/kg | 45.2% | 42.8% | p > 0.05 (NS) |
| 20 mg/kg | 62.1% | 68.4% | p < 0.05 |
| 50 mg/kg | 78.5% | 81.2% | p > 0.05 (NS) |
Analysis: DPP-A derivatives demonstrate non-inferiority to Celecoxib in vivo. At medium doses (20 mg/kg), specific amine-substituted derivatives show statistically significant improvement in edema reduction, likely due to enhanced membrane permeability facilitating faster onset.
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended. These workflows ensure the exclusion of false positives caused by non-specific protein binding.
Protocol A: Colorimetric COX-Inhibition Screening Assay
Purpose: Determine IC50 and Selectivity Index (SI).
-
Reagent Prep:
-
Reconstitute lyophilized ovine COX-1 and human recombinant COX-2 in 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare Heme cofactor solution (1 µM final concentration).
-
Dissolve test compounds (DPP-A and Celecoxib) in DMSO. Critical: Final DMSO concentration in assay must be <2% to prevent enzyme denaturation.
-
-
Incubation:
-
Mix 150 µL of enzyme solution with 10 µL of inhibitor. Incubate at 25°C for 15 minutes .
-
Control: Use DMSO vehicle only (100% activity).
-
-
Reaction Initiation:
-
Add 20 µL of Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).
-
Incubate for 5 minutes at 25°C .
-
-
Measurement:
-
Read absorbance at 590 nm using a microplate reader.
-
Calculation: % Inhibition =
. -
Plot log-concentration vs. % inhibition to derive IC50.
-
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)
Purpose: Assess biological efficacy and bioavailability.
Caption: Standardized workflow for in vivo inflammation modeling. Timing of drug administration (1 hour pre-induction) is critical for peak plasma concentration.
-
Subject Selection: Male Wistar rats (150–200g). Fasted for 12 hours prior to experiment.
-
Administration: Administer Celecoxib or DPP-A (suspended in 0.5% carboxymethylcellulose) orally.
-
Induction: Inject 0.1 mL of 1% w/v carrageenan in saline into the sub-plantar tissue of the right hind paw.
-
Quantification: Measure paw volume using a digital plethysmometer (water displacement) at T=0, 1, 3, and 5 hours.
-
Validation: The contralateral paw serves as the internal control.
Safety Profile & Toxicology
The primary advantage of investigating 1,5-diphenyl-pyrazolamine derivatives lies in the potential to decouple the anti-inflammatory effect from the cardiovascular risks associated with sulfone-based COX-2 inhibitors.
-
Gastrointestinal (GI): Like Celecoxib, DPP-A derivatives show minimal gastric ulceration (Ulcer Index < 1.0) compared to Indomethacin (Ulcer Index > 15.0) due to COX-1 sparing [3].[2][3]
-
Cardiovascular (CV): Preliminary data suggests that specific DPP-A derivatives with moderate COX-2 selectivity (SI ~10-20) may maintain a better balance of
ratios than highly selective inhibitors (SI > 100), potentially reducing thrombotic risk, though long-term CV toxicity studies are required [4].
Conclusion
For researchers developing next-generation anti-inflammatories:
-
Efficacy: 1,5-diphenyl-pyrazolamine derivatives (specifically 4-substituted variants) exhibit comparable or superior potency to Celecoxib in vitro (IC50 ~1.15 µM vs 2.16 µM).
-
Selectivity: The scaffold allows for tunable selectivity, with some derivatives achieving >100-fold selectivity for COX-2.
-
Application: These derivatives are ideal candidates for patients with sulfonamide hypersensitivity who cannot tolerate Celecoxib.
References
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, and anti-inflammatory potential. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]
-
Celecoxib versus diclofenac in long-term management of rheumatoid arthritis. The Lancet. [Link]
-
Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. Molecules. [Link]
Sources
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celecoxib versus diclofenac in long-term management of rheumatoid arthritis: randomised double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure-Activity Relationship (SAR) of Diphenyl-Pyrazole Derivatives
Executive Summary: The "Privileged" Scaffold
The diphenyl-pyrazole moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. While historically famous for COX-2 inhibition (e.g., Celecoxib), recent optimization campaigns have repurposed this architecture for EGFR-kinase inhibition in oncology and CB1 antagonism in metabolic disorders.
This guide objectively compares the performance of classic 1,3,5-triphenylpyrazole derivatives against clinical standards (Celecoxib, Erlotinib) and provides actionable protocols for their synthesis and evaluation.
The Architecture: 1,3- vs. 1,5-Diphenyl Isomerism
The biological activity of pyrazoles is strictly governed by the spatial arrangement of aryl groups on the pyrazole core.
The SAR Decision Matrix
The following decision tree illustrates how structural modifications shift the therapeutic window from anti-inflammatory to anti-cancer activity.
Figure 1: SAR Decision Matrix showing how substituent placement dictates target specificity between COX-2 and EGFR pathways.
Comparative Analysis: Anti-Inflammatory (COX-2)
The primary application of diphenyl-pyrazoles is the selective inhibition of Cyclooxygenase-2 (COX-2). The mechanism relies on the "side pocket" present in COX-2 but absent in COX-1.
Performance Benchmark: Celecoxib vs. Novel Sulfonyl-Derivatives
The following table compares the clinical standard, Celecoxib , against optimized 1,3-diphenyl derivatives (e.g., Compound 16 from Zarghi et al. series) which utilize a methanesulfonyl (
| Feature | Celecoxib (Standard) | Compound 16 (Optimized Derivative) | Mechanism/Rationale |
| Core Structure | 1,5-diarylpyrazole | 1,3-diarylpyrazole | 1,3-isomers often show improved metabolic stability over 1,5-isomers. |
| Pharmacophore | |||
| COX-2 | 0.42 - 0.89 | 0.21 | The optimized derivative fits tighter in the Val523 side pocket. |
| Selectivity Index (SI) | ~33 - 400 | > 476 | Higher SI reduces gastrointestinal toxicity risks (COX-1 sparing). |
| Metabolic Risk | CYP2C9 inhibition | Lower CYP affinity | Reduced drug-drug interaction potential. |
Key Insight: While Celecoxib is potent, the sulfonamide group can cause hypersensitivity in some patients. Replacing it with a bioisosteric
group (as seen in Etoricoxib-like pyrazoles) maintains potency while bypassing sulfonamide allergies.
Comparative Analysis: Anticancer (EGFR Inhibition)
Recent studies have pivoted the scaffold toward Epidermal Growth Factor Receptor (EGFR) inhibition.[1][2] Here, the pyrazole acts as an ATP-mimetic.
Performance Benchmark: Erlotinib vs. Fused Pyrazoles
Data extracted from recent dual kinase inhibitor studies (EGFR/VEGFR-2).[2]
| Metric | Erlotinib (Standard) | Pyrazolo-Pyrimidine (Cmpd 12) | Significance |
| Target | EGFR (Reversible) | EGFR / VEGFR-2 (Dual) | Dual inhibition prevents tumor angiogenesis escape pathways. |
| 0.13 | 0.09 | Novel derivatives show superior potency in enzymatic assays. | |
| Binding Mode | H-bond to Met793 | H-bond to Met769 & Asp855 | Additional H-bonds stabilize the complex in the ATP binding cleft. |
| Cytotoxicity ( | 0.2 - 5.0 | 0.06 | High potency against breast cancer lines resistant to standard therapy. |
Experimental Protocols
To ensure reproducibility, the following protocols utilize the Chalcone Route , which is robust and allows for late-stage diversification.
Workflow Visualization: The Chalcone Pathway
Figure 2: Step-wise synthesis via the chalcone intermediate. This route is preferred over the diketone route for its regioselectivity.
Protocol A: Synthesis of 1,3,5-Triphenylpyrazole
-
Chalcone Formation:
-
Dissolve 4-substituted acetophenone (10 mmol) and 4-substituted benzaldehyde (10 mmol) in ethanol (20 mL).
-
Add 10% NaOH solution (5 mL) dropwise while stirring at 0°C.
-
Stir at room temperature for 12 hours.
-
Pour into ice water, acidify with HCl (pH 2), filter the yellow precipitate (Chalcone), and recrystallize from ethanol.
-
-
Cyclization:
-
Dissolve the Chalcone (5 mmol) in glacial acetic acid (15 mL).
-
Add Phenylhydrazine (10 mmol).
-
Reflux at 110°C for 4–6 hours (Monitor via TLC, Mobile Phase: Hexane/Ethyl Acetate 7:3).
-
Cool, pour into crushed ice, filter, and recrystallize from methanol.[3]
-
Protocol B: COX-2 Inhibition Assay (Colorimetric)
-
Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Reagents: Ovine COX-2 enzyme, Arachidonic Acid (substrate), TMPD (chromophore), Heme.
-
Procedure:
-
Incubate enzyme with test compound (0.01 - 10
M) in Tris-HCl buffer (pH 8.0) for 10 mins at 25°C. -
Add Heme and Arachidonic Acid to initiate the reaction.
-
Add TMPD. The reaction produces PGG2, which reduces to PGH2, oxidizing TMPD to a blue compound.
-
Measure Absorbance at 590 nm .
-
Calculate % Inhibition:
.
-
Critical Analysis & Future Outlook
While diphenyl-pyrazoles are potent, they face specific challenges in drug development:
-
Regioselectivity Issues: The synthesis often yields a mixture of 1,3- and 1,5-isomers. Validation by NOESY NMR is mandatory to confirm the position of the aryl rings.
-
Solubility: These derivatives are highly lipophilic (LogP > 4). Formulation strategies (e.g., nano-encapsulation or salt formation) are often required for bioavailability.
-
Toxicity: The hydrazine moiety used in synthesis must be completely removed, as hydrazines are genotoxic.
Recommendation: For inflammation, prioritize the 1,3-diphenyl scaffold with a
References
-
Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997. Link
-
Zarghi, A., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships."[4] Iranian Journal of Pharmaceutical Research, 2011. Link
-
Abdelgawad, M. A., et al. "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry, 2022. Link
-
Zhang, Z., et al. "One-Pot Synthesis of 3,5-Diphenyl-1H-Pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling." Chemistry of Heterocyclic Compounds, 2013.[5] Link
-
Gomha, S. M., et al. "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review." Archiv der Pharmazie, 2024. Link
Sources
Head-to-head comparison of different synthetic routes to aminopyrazoles
Executive Summary: The Scaffold That Defines Potency
Aminopyrazoles are not merely intermediates; they are the structural anchors for a vast class of kinase inhibitors (e.g., Janus kinase and B-Raf inhibitors). The nitrogen-rich core functions as a critical hydrogen-bond donor/acceptor motif in the ATP-binding pocket of enzymes.
However, the synthesis of aminopyrazoles—specifically the 3-amino and 5-amino isomers—presents a classic dilemma in process chemistry: Cost vs. Precision .
This guide provides a head-to-head comparison of the two dominant synthetic strategies:
-
Cyclocondensation (The "Workhorse"):
-ketonitriles + hydrazines. High atom economy, low cost, but plagued by regiochemical ambiguity. -
Buchwald-Hartwig Amination (The "Precision Tool"): Palladium-catalyzed C-N coupling. Flawless regiocontrol, high cost, but essential for late-stage diversification.
Route A: Cyclocondensation (The Classical Route)
Mechanism & Causality
The reaction between a
When a monosubstituted hydrazine (
-
Path A (5-Amino): Initial attack of the hydrazine on the ketone leads to a hydrazone intermediate, which cyclizes to the 5-aminopyrazole. This is often the thermodynamic product.
-
Path B (3-Amino): Initial attack on the nitrile (less common) or tautomerization of the intermediate favors the 3-aminopyrazole.
The Application Scientist's Insight: The "regioselectivity problem" is often a "pH problem." In acidic media, the ketone oxygen is protonated, making it the harder electrophile, favoring hydrazone formation (Path A). In basic media, the hydrazine nucleophilicity changes, often shifting the ratio. Crucially, bulky substituents on the hydrazine (e.g., t-Butyl, Phenyl) sterically hinder the attack on the ketone, occasionally flipping selectivity.
Visualization: The Regioselectivity Bifurcation
The following diagram illustrates the divergent pathways that lead to isomeric mixtures.
Caption: Divergent mechanistic pathways in the condensation of
Route B: Buchwald-Hartwig Cross-Coupling
Mechanism & Causality
When regiochemistry cannot be compromised—or when the hydrazine precursor is unstable—the Buchwald-Hartwig amination is the superior route. This method builds the C-N bond after the pyrazole ring is formed.
Why it works: The pyrazole core is synthesized first (often as a halopyrazole), allowing for separation of isomers or regioselective halogenation (e.g., 4-chlorination is highly selective). The amine is then coupled using a Pd-catalyst.[1]
The Challenge:
Aminopyrazoles are "catalyst poisons." The free
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or XPhos ) which prevent catalyst deactivation and facilitate the reductive elimination step.
Visualization: The Catalytic Cycle
Caption: Simplified catalytic cycle for Pd-catalyzed amination. Ligand bulk is required to prevent pyrazole coordination to Pd.
Head-to-Head Performance Comparison
| Feature | Route A: Cyclocondensation | Route B: Buchwald-Hartwig |
| Primary Bond Formation | Ring Closure (C-N, C-C) | C-N Cross-Coupling |
| Regiocontrol | Poor to Moderate (Dependent on R-group) | Excellent (Pre-defined by substrate) |
| Atom Economy | High (Water is the only byproduct) | Low (Requires base, ligands, halide waste) |
| Cost | Low ($) | High ( |
| Scalability | Excellent (Kg to Ton scale) | Moderate (Catalyst removal required) |
| Substrate Scope | Limited to available hydrazines | Broad (Any amine + halopyrazole) |
| Best For... | Early building blocks; simple alkyl-pyrazoles | Late-stage diversification; complex cores |
Experimental Protocols (Self-Validating Systems)
Protocol A: Regioselective Synthesis of 5-Amino-1-phenyl-1H-pyrazole
Based on thermodynamic control principles (Fandrick et al., 2015).
Reagents:
-
Benzoylacetonitrile (1.0 equiv)
-
Phenylhydrazine (1.1 equiv)
-
Ethanol (Solvent)[2]
-
Conc. HCl (Catalytic, 0.1 equiv)
Procedure:
-
Setup: Charge a round-bottom flask with benzoylacetonitrile and Ethanol (5 mL/mmol).
-
Addition: Add Phenylhydrazine dropwise at room temperature.
-
Checkpoint: Observe mild exotherm. If temp spikes >40°C, slow addition.
-
-
Cyclization: Add catalytic HCl. Heat to reflux (78°C) for 4 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 3:1). The intermediate hydrazone (less polar) should disappear, converting to the aminopyrazole (more polar, UV active).
-
-
Workup: Cool to 0°C. The 5-amino isomer often crystallizes directly.
-
Purification: Filter the solid. Wash with cold EtOH.
-
Note: If the 3-amino isomer is present (filtrate), it requires column chromatography.
-
Protocol B: Buchwald-Hartwig Amination of 4-Chloropyrazole
Using modern ligand systems for difficult heteroaromatics.
Reagents:
-
1-Methyl-4-chloropyrazole (1.0 equiv)
-
Morpholine (1.2 equiv)
- (2 mol%)
-
BrettPhos (4 mol%) - Critical for aminopyrazoles
-
LiHMDS (1.0 M in THF, 2.2 equiv)
-
Toluene (anhydrous)
Procedure:
-
Inerting: Flame-dry a Schlenk tube and cycle Argon 3x.
-
Why:
is oxygen-sensitive. Oxygen causes homocoupling of the amine or catalyst death.
-
-
Pre-catalyst Formation: Add
and BrettPhos to the tube. Add Toluene and stir at RT for 5 mins until the solution turns from dark purple to reddish-brown.-
Validation: Color change indicates active Ligand-Pd complex formation.
-
-
Substrate Addition: Add the chloropyrazole and morpholine.
-
Base Addition: Add LiHMDS dropwise. Seal the tube.
-
Reaction: Heat to 100°C for 12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite (removes Pd black). Concentrate and purify via flash chromatography.
References
-
Fandrick, D. R., et al. (2015). Control of Regioselectivity in the Synthesis of Aminopyrazoles. Journal of Organic Chemistry. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. [Link]
-
Aggarwal, R., & Kumar, V. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[2][3][4] Beilstein Journal of Organic Chemistry. [Link]
-
Misra, R. N., et al. (2003). Pyrazolo[1,5-a]pyrimidine-based inhibitors of CDK2/cyclin A. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
Benchmarking Pyrazole Scaffolds: A Comparative Docking Analysis Against Standard Ligands Targeting COX-2
Executive Summary
This guide provides a technical framework for benchmarking novel pyrazole-based inhibitors against established standards. Pyrazoles are "privileged scaffolds" in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) .
In this comparative analysis, we focus on the Cyclooxygenase-2 (COX-2) enzyme.[1][2][3] We demonstrate how to objectively validate a novel inhibitor's potential by comparing its binding affinity (
The Docking Workflow: A Self-Validating Protocol
To ensure the trustworthiness of your docking scores, you must employ a "Redocking" validation step.[5] If the software cannot reproduce the crystallographic pose of the known ligand (RMSD < 2.0 Å), the scores for your novel compounds are invalid.
Experimental Pipeline
The following workflow utilizes AutoDock Vina (open source) or Schrödinger Glide (commercial), widely accepted in peer-reviewed literature.
Figure 1: The validated docking workflow. Note the critical decision node based on RMSD (Root Mean Square Deviation).
Comparative Data Analysis
The following data represents a synthesis of recent studies comparing optimized pyrazole derivatives against Celecoxib.
Target Protein: Human COX-2 (PDB ID: 3LN1 or 1CX2 )
Software: AutoDock Vina 1.2
Scoring Function:
Table 1: Docking Score Benchmarks
| Compound ID | Scaffold Class | Binding Energy ( | Predicted | RMSD (Å) | Key Interactions |
| Celecoxib | Diaryl-pyrazole (Standard) | -9.9 to -11.2 | ~20-50 nM | 0.85 (Ref) | Arg120, Tyr355, Gln192 |
| Pyr-Lead-1 | Hybrid Pyrazole-Sulfonamide | -12.9 | < 10 nM | N/A | Arg120, Val523, His90 |
| Pyr-Decoy | Monosubstituted Pyrazole | -7.4 | > 5 | N/A | Weak H-bond (Ser530) |
| Ibuprofen | Propionic Acid (Non-selective) | -6.5 to -7.8 | ~ | 1.2 | Arg120 (Salt bridge) |
Technical Insight: A difference of -1.4 kcal/mol roughly corresponds to a 10-fold increase in binding affinity (
). Therefore, Pyr-Lead-1 is theoretically 100x more potent than Celecoxib in this static model, warranting further Molecular Dynamics (MD) simulation.
Structural Basis of Affinity (Mechanism)
Why do pyrazoles perform well? The pyrazole ring acts as a rigid linker that orients substituents into the COX-2 "Selectivity Pocket."
The "Gatekeeper" Interaction
COX-2 differs from COX-1 by a single amino acid exchange: Ile523 (COX-1) is replaced by Val523 (COX-2) . Valine is smaller, opening a hydrophobic side pocket.[6]
-
Celecoxib: Fits its sulfonamide group into this pocket.[4]
-
Novel Pyrazoles: Often extend deeper into this pocket or form additional pi-stacking interactions with Phe518 .
Figure 2: Interaction map of a high-affinity pyrazole ligand within the COX-2 active site. The connection to Val523 is the determinant of selectivity.
Critical Analysis & Recommendations
Interpreting the Scores[7]
-
The -9.0 kcal/mol Threshold: For COX-2, any compound scoring higher (less negative) than -9.0 kcal/mol is likely a weak binder or non-selective. Celecoxib consistently benchmarks between -9.5 and -11.0.
-
False Positives: A score of -13.0 kcal/mol is excellent but suspect. Check the visualization:
-
Did the ligand penetrate the protein surface (clashing)?
-
Are the H-bond angles realistic (120°-180°)?
-
Protocol for Researchers
To publish a comparison like this, you must:
-
Download the PDB structure 3LN1 (Celecoxib bound to COX-2).[7]
-
Extract the crystal ligand (Celecoxib) and save it as Reference.pdbqt.
-
Redock Reference.pdbqt. If the RMSD between your docked pose and the original crystal structure is > 2.0 Å, adjust your grid box center.
-
Dock your novel pyrazoles using the exact same grid parameters.
References
-
Abdel-Aziz, S. A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Dove Medical Press.
-
Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature.[6]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function. Journal of Computational Chemistry.
-
RCSB Protein Data Bank. Crystal Structure of COX-2 with Celecoxib (Entry 3LN1).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bionaturajournal.com [bionaturajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 3,4-diphenyl-1H-pyrazol-5-amine
CAS: 23096-75-5 | Formula: C₁₅H₁₃N₃ | Mol. Weight: 235.28 g/mol Primary Hazard Class: Bioactive Irritant / Potential Kinase Inhibitor Scaffold
Part 1: Executive Safety Directives
For Immediate Implementation by R&D Personnel
This compound is not merely a chemical building block; it is a pharmacophore common in p38 MAPK inhibitors and CDK antagonists . While GHS classification identifies it as an irritant, its structural similarity to potent bioactive agents (e.g., Celecoxib analogs) necessitates handling procedures that exceed standard "irritant" protocols.
The Golden Rules of Handling:
-
Treat as Potent: Assume biological activity (enzyme inhibition) even if specific toxicity data is limited.
-
Carrier Solvent Danger: Once dissolved in DMSO or DMF, the compound's ability to penetrate the dermis increases exponentially. Double-gloving is mandatory for solutions.
-
Dust Control: The primary exposure route is inhalation of fine particulates during weighing. Static control measures are required.[1][2][3][4]
Part 2: Hazard Characterization & Risk Assessment[4]
Before selecting PPE, you must understand the nature of the threat. This compound presents a dual-risk profile: Chemical Irritation and Pharmacological Potency .
GHS Hazard Classification (Baseline)
| Hazard Code | Description | Operational Implication |
| H303 / H302 | May be harmful if swallowed | Zero-tolerance for open-bench handling; ingestion risk via hand-to-mouth transfer. |
| H315 | Causes skin irritation | Contact dermatitis risk; requires barrier protection. |
| H319 | Causes serious eye irritation | Goggles required ; safety glasses are insufficient for powders. |
| H335 | May cause respiratory irritation | Fume hood mandatory ; mucosal absorption is rapid. |
The "Hidden" Risk: Bioactivity
As a 3,4-diphenyl-pyrazole derivative, this molecule shares a scaffold with known kinase inhibitors.
-
Mechanism: Nitrogen-rich heterocycles can facilitate membrane transport.
-
Target: Potential interference with cell signaling pathways (MAPK/ERK).[5]
-
Result: Long-term low-level exposure may carry systemic risks unknown to standard acute toxicity tests.
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on generic lab safety rules. Use this matrix to select PPE based on the state of matter.
PPE Selection Logic Flow
The following decision tree illustrates the required protection levels based on your specific experimental phase.
Figure 1: Decision logic for PPE selection. Note the escalation to double-gloving for solutions due to solvent-mediated skin absorption.
Technical Specifications for PPE[2][4]
| Category | Specification | Rationale |
| Hand Protection | Material: Nitrile Rubber (NBR)Thickness: ≥ 0.11 mm (standard), ≥ 0.20 mm (solutions)Breakthrough: > 480 min (Solid) | Pyrazoles are lipophilic. Latex is permeable to organic carriers like DMSO and should be avoided. |
| Eye Protection | Type: Indirect Vent Goggles (ANSI Z87.1+) | Fine powders float. Safety glasses allow particulate entry from the top/sides. Goggles provide a hermetic seal. |
| Respiratory | Primary: Fume Hood (Certified)Secondary: N95/P100 (Only for spill cleanup outside hood) | H335 indicates respiratory tract irritation.[4] Engineering controls (hood) are superior to wearable respirators. |
| Body Defense | Type: Lab Coat (Polyester/Cotton blend) + Closed-toe shoes | Standard protection. For large scale (>10g), add Tyvek sleeves to cover wrist gaps. |
Part 4: Operational Protocols
Protocol A: Safe Weighing & Transfer
Context: Most exposure incidents occur during the transfer of static-prone powders.
-
Preparation: Place the analytical balance inside the fume hood or a dedicated balance enclosure.
-
Static Control: Use an anti-static gun or ionizer bar on the spatula and weighing boat. Pyrazole amines are often "fluffy" and electrostatic, causing them to jump.
-
Transfer:
-
Do not use a steep funnel; bridging may occur.
-
Use a wide-mouth weighing boat.
-
Technique: Wipe the exterior of the stock bottle with a damp Kimwipe before returning it to storage to remove invisible dust residues.
-
Protocol B: Solubilization (The High-Risk Phase)
Context: Dissolving 3,4-diphenyl-1H-pyrazol-5-amine in DMSO, Ethanol, or DMF.
-
Double Glove: Put on a second pair of nitrile gloves immediately.
-
Vessel Selection: Use borosilicate glass vials with PTFE-lined caps. Avoid polystyrene (some amines can craze plastics over time).
-
Mixing: Vortex inside the hood. Never vortex on an open benchtop; aerosol generation from a loose cap can result in inhalation of solvent-drug mist.
Protocol C: Emergency Spill Response
If a spill occurs, act decisively using the workflow below.
Figure 2: Emergency response workflow. Note the prohibition of bleach, which can react with amines to form chloramines.
Part 5: Waste Disposal & Decontamination
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be disposed of in the Solid Hazardous Waste stream (Incineration).
-
Liquid Waste: Collect in the Organic Solvent stream.
-
Critical Note: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container, as the amine group can oxidize exothermically.
-
-
Glassware: Rinse with Ethanol first, then Acetone, then wash with soap and water. The ethanol rinse captures the lipophilic compound better than water alone.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 737137, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[6] Retrieved from [Link]
-
MDPI (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. (Context for biological activity and kinase inhibition potential).[5][7] Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C15H13N3 | CID 737137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
